2-Mercapto-4(3H)-quinazolinone
描述
Structure
3D Structure
属性
IUPAC Name |
2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFOFVEHDNUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160880 | |
| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13906-09-7 | |
| Record name | 2-Mercapto-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Mercapto-4(3H)-quinazolinone: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercapto-4(3H)-quinazolinone is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its unique chemical structure, featuring a fused pyrimidine and benzene ring system with a reactive thiol group, makes it a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its role as a key building block in the development of novel therapeutics, particularly in oncology.
Chemical Structure and Tautomerism
The core structure of this compound consists of a quinazoline ring substituted with a mercapto group at the 2-position and a carbonyl group at the 4-position. The compound can exist in tautomeric forms, primarily the thione-lactam and the thiol-lactim forms. Spectroscopic evidence and computational studies suggest that in the solid state and in most solutions, the thione-lactam form is the predominant and most stable tautomer. This tautomeric equilibrium is crucial as it influences the molecule's reactivity and its interactions with biological targets.
Figure 1: Tautomeric forms of this compound
References
Synthesis of 2-Mercapto-4(3H)-quinazolinone from Anthranilic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the versatile chemical intermediate, 2-mercapto-4(3H)-quinazolinone, originating from anthranilic acid. This document details the prevalent synthetic methodologies, reaction mechanisms, and quantitative data, and explores the interaction of quinazolinone derivatives with key biological signaling pathways.
Introduction
Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, stem from their ability to interact with various biological targets. The this compound scaffold serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. This guide focuses on its synthesis from the readily available precursor, anthranilic acid.
Synthetic Routes and Mechanisms
The most common and efficient method for the synthesis of this compound from anthranilic acid involves a one-pot reaction with a thiocyanate source, typically an alkali metal or ammonium thiocyanate, or with an isothiocyanate.
Reaction of Anthranilic Acid with Isothiocyanates
A widely employed method involves the reaction of anthranilic acid with an isothiocyanate in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. The reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to yield the quinazolinone ring.
Reaction Pathway: Anthranilic Acid to this compound
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from anthranilic acid and phenyl isothiocyanate, adapted from literature procedures.[1]
Materials:
-
Anthranilic acid
-
Phenyl isothiocyanate
-
Absolute ethanol
-
Triethylamine
-
Hydrochloric acid (dilute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (20 mmol, 2.74 g) in absolute ethanol (40 mL).
-
To this solution, add phenyl isothiocyanate (20 mmol) and triethylamine (30 mmol).
-
Heat the reaction mixture to reflux with gentle stirring for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should result in the formation of a precipitate.
-
Filter the precipitate under vacuum and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield a pure solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Anthranilic acid | Phenyl isothiocyanate | Ethanol | Reflux, 3h | Good | >300 | [1] |
| Anthranilic acid | Phenyl isothiocyanate | Choline chloride:urea DES | 80°C, 1-2h | 63 | - | [2] |
| 5-Iodoanthranilic acid | p-Chlorophenyl isothiocyanate | Ethanol | Reflux, 4h | 75 | - | [3] |
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The N-H and S-H protons are often broad and their chemical shifts can vary depending on the solvent and concentration. |
| ¹³C NMR | The carbonyl carbon (C=O) typically appears around δ 160-170 ppm, and the thione carbon (C=S) is observed further downfield. Aromatic carbons are found in the δ 115-150 ppm region. |
| IR (cm⁻¹) | Characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹). |
| Mass Spec | The molecular ion peak (M+) corresponding to the molecular weight of the compound (178.21 g/mol ) is expected. |
Biological Significance and Signaling Pathways
Quinazolinone derivatives have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in cancer. Two of the most prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of many cancers. Quinazolinone-based inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling.[4]
EGFR Signaling Pathway and Inhibition by Quinazolinones
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is frequently observed in various cancers. Several quinazolinone derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream effects of Akt and promoting apoptosis in cancer cells.[6][7]
PI3K/Akt Signaling Pathway and Inhibition by Quinazolinones
Conclusion
The synthesis of this compound from anthranilic acid is a well-established and versatile process, providing a key building block for the development of novel therapeutic agents. The straightforward nature of the synthesis, coupled with the significant biological activities of its derivatives, particularly as inhibitors of crucial cancer-related signaling pathways, ensures that this scaffold will remain an area of intense research for chemists and pharmacologists alike. This guide provides a foundational understanding for professionals engaged in the discovery and development of next-generation quinazolinone-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Mercapto-4(3H)-quinazolinone (CAS 13906-09-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercapto-4(3H)-quinazolinone is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its versatile chemical structure, characterized by a quinazolinone core with a reactive thiol group, serves as a scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and biological applications of this compound, with a focus on its potential as a therapeutic agent.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13906-09-7 | [1] |
| Molecular Formula | C₈H₆N₂OS | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Melting Point | >300 °C | [1] |
| Boiling Point | 330.5 °C at 760 mmHg (Predicted) | |
| Density | 1.46 g/cm³ (Predicted) | |
| pKa | 9.49 ± 0.20 (Predicted) | [3] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Solubility | Soluble in DMSO | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum, typically recorded in DMSO-d₆, exhibits characteristic peaks for the aromatic protons and the N-H and S-H protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.73 | br s | -SH |
| ~12.50 | br s | -NH |
| ~7.95 | d | Ar-H |
| ~7.74 | t | Ar-H |
| ~7.38 | d | Ar-H |
| ~7.33 | t | Ar-H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~176.5 | C=S |
| ~162.0 | C=O |
| ~140.5 | Ar-C (quaternary) |
| ~134.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~117.5 | Ar-C (quaternary) |
| ~115.5 | Ar-CH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching |
| ~3100 | Aromatic C-H stretching |
| ~1680 | C=O stretching (amide) |
| ~1610 | C=N stretching |
| ~1170 | C=S stretching |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.
| m/z | Assignment |
| 178 | [M]⁺ |
| 179 | [M+1]⁺ |
| 180 | [M+2]⁺ |
Synthesis
A common and efficient method for the synthesis of this compound involves the reaction of anthranilic acid with carbon disulfide.
Experimental Protocol: Synthesis from Anthranilic Acid and Carbon Disulfide
Materials:
-
Anthranilic acid
-
Carbon disulfide
-
Pyridine
-
Ethanol
Procedure:
-
A mixture of anthranilic acid (1 mole) and carbon disulfide (1.2 moles) in pyridine (200 mL) is refluxed for 5-6 hours.
-
After the completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford pure this compound.
Caption: Synthesis of this compound.
Biological Activities and Signaling Pathways
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Dihydrofolate Reductase (DHFR) Inhibition
Certain derivatives of this compound have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[5] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them potential anticancer and antimicrobial agents.[1]
Caption: Mechanism of DHFR Inhibition.
Histone Deacetylase (HDAC) Inhibition
Derivatives of this quinazolinone have also shown promise as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a critical role in gene expression regulation. Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]
Caption: Mechanism of HDAC Inhibition.
Antimicrobial and Antioxidant Activities
The parent compound and its derivatives have demonstrated notable antimicrobial activity against various bacterial and fungal strains.[8] Additionally, they possess antioxidant properties, which are attributed to the thiol group's ability to scavenge free radicals.
Experimental Protocols for Biological Assays
Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[9][10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: MTT Assay Workflow.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivative stock solution in DMSO
-
Microbial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Include positive (microbes with no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28-35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Broth Microdilution Assay Workflow.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with a wide range of biological activities. Its straightforward synthesis and the versatility of its chemical structure allow for the generation of extensive libraries of derivatives for structure-activity relationship studies. Further research into the mechanisms of action and optimization of the pharmacokinetic properties of its derivatives will be crucial for translating the potential of this compound into clinical applications. This technical guide serves as a valuable resource for researchers and scientists working on the discovery and development of new drugs based on the quinazolinone core.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. brieflands.com [brieflands.com]
- 4. atcc.org [atcc.org]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Mercapto-4(3H)-quinazolinone: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key biological signaling pathways associated with 2-Mercapto-4(3H)-quinazolinone. This versatile heterocyclic compound serves as a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
Core Physical and Chemical Properties
This compound, also known as 2-Thio-4(3H)-quinazolinone, is a stable crystalline solid. Its unique thione-thiol tautomerism imparts significant reactivity, making it a valuable intermediate in the synthesis of diverse bioactive molecules. The quantitative physical and chemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | [1] |
| Synonyms | 2-Thio-4(3H)-quinazolinone, 2-Mercapto-4-quinazolinol | [2][3] |
| CAS Number | 13906-09-7 | [2] |
| Molecular Formula | C₈H₆N₂OS | [2] |
| Molecular Weight | 178.21 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | >300 °C | [2][4] |
| pKa (Predicted) | 9.49 ± 0.20 | [1] |
| Solubility | Generally soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6][7] Poorly soluble in water.[7] | [5][6][7] |
Spectral Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of its key spectral characteristics.
| Technique | Key Data and Interpretation |
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 12.73 (s, 1H, NH), 12.50 (s, 1H, SH), 7.95 (d, 1H), 7.74 (t, 1H), 7.38 (d, 1H), 7.33 (t, 1H). The two downfield signals are characteristic of the acidic protons of the thioamide and thiol groups, indicating the presence of tautomeric forms in solution. The aromatic protons appear in the expected downfield region.[8] |
| ¹³C NMR | (CDCl₃, 75MHz) for a derivative: δ (ppm) 175-180 (C=S), 160-165 (C=O), 120-150 (Aromatic C). The chemical shifts are indicative of the quinazolinone core structure.[9] |
| FTIR (KBr) | (cm⁻¹) for a derivative: ~3430 (N-H stretch), ~1730 (C=O stretch, amide), ~1600 (C=C stretch, aromatic), ~1512 (C=N stretch). These characteristic peaks confirm the presence of the key functional groups within the molecule.[9] |
| Mass Spec (ESI-MS) | m/z: 179.0 [M+H]⁺ for the parent compound, confirming the molecular weight.[9] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the cyclocondensation of anthranilic acid with a thiourea derivative or by using carbon disulfide. Below is a detailed methodology for a common synthetic route.
Synthesis of this compound from Anthranilic Acid
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
Anthranilic acid
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol (95%)
-
Hydrochloric acid (concentrated)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol. To this solution, add anthranilic acid and stir until it dissolves.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide to the reaction mixture. The color of the solution may change.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to neutralize the base and acidify the solution until a precipitate forms.
-
Isolation: Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, FTIR, ¹H NMR, and mass spectrometry.
Biological Significance and Signaling Pathways
Derivatives of this compound are known to interact with several key biological targets, making them attractive candidates for drug development, particularly in oncology. Two of the most significant targets are Poly(ADP-ribose) polymerase (PARP) and the Epidermal Growth Factor Receptor (EGFR).
Inhibition of PARP Signaling Pathway
PARP enzymes, particularly PARP-1, are crucial for DNA repair.[9] In cancer cells with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10] Derivatives of this compound have been developed as potent PARP inhibitors.[4][11]
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[12][13] Overexpression or mutations in EGFR can lead to uncontrolled cell growth and are implicated in various cancers.[14] Quinazolinone-based compounds have been successfully developed as EGFR inhibitors.[12]
Conclusion
This compound is a cornerstone molecule in the field of medicinal chemistry. Its robust chemical properties and synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensure its continued relevance in the development of novel therapeutics. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the potential of this important scaffold.
References
- 1. Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cibtech.org [cibtech.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Tautomerism of 2-Mercapto-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
The 2-mercapto-4(3H)-quinazolinone scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various compounds with diverse pharmacological activities.[1] A critical aspect governing the physicochemical properties, reactivity, and biological function of these molecules is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibria in this compound, detailing the potential isomeric forms, the experimental methods for their characterization, and the factors influencing their stability.
Introduction to Tautomerism in this compound
Tautomerism is a form of structural isomerism that involves the migration of a proton, leading to a dynamic equilibrium between two or more interconvertible isomers, known as tautomers. In the case of this compound, two primary types of prototropic tautomerism are possible:
-
Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like lactam form (C=O group) and the enol-like lactim form (C-OH group) within the quinazolinone ring.[2]
-
Thione-Thiol Tautomerism: This equilibrium occurs at the C2 position, involving the interconversion between the thione form (C=S group) and the thiol (or mercapto) form (C-SH group).
The interplay of these two equilibria results in four potential tautomeric forms for the molecule. Understanding the predominant form under physiological conditions is crucial for drug design, as it dictates hydrogen bonding capabilities, lipophilicity, and the geometry of interaction with biological targets.[2]
Potential Tautomeric Forms
The this compound molecule can exist in a dynamic equilibrium between four distinct tautomers, arising from the combination of lactam/lactim and thione/thiol forms. While theoretical and spectroscopic studies suggest a strong preference for the lactam-thione form in both solid and solution phases, the other forms can exist in equilibrium.
Caption: Tautomeric equilibria in this compound.
Quantitative and Spectroscopic Data Analysis
While extensive quantitative data on the tautomeric equilibrium constant (KT) for this compound across various solvents is limited in the literature, spectroscopic and computational studies provide significant insights into the relative stability of the tautomers.[2] Generally, for the parent 4(3H)-quinazolinone ring, the lactam form is overwhelmingly favored over the lactim form.[2] Similarly, for most heterocyclic systems, the thione form is more stable than the thiol tautomer. This combined preference strongly indicates that the Lactam-Thione form is the most stable and predominant tautomer.
Spectroscopic studies confirm this preference. The key identifying features for the dominant lactam-thione tautomer are summarized below.
| Spectroscopic Method | Key Observation | Interpretation |
| FT-IR Spectroscopy | Strong absorption band around 1700-1730 cm-1 .[1] Absence of a strong S-H stretching band (~2550 cm-1). | The C=O stretch of the lactam group is clearly visible. The absence of an S-H band indicates the predominance of the thione (C=S) form over the thiol (C-SH) form. The FTIR and FT-Raman spectra of 2-mercapto-4(3H) quinazolinone have been extensively studied. |
| ¹H NMR Spectroscopy | A broad signal for the N-H proton. Absence of a signal for an S-H proton. | The presence of the N3-H proton signal is characteristic of the lactam structure. The absence of a distinct S-H proton signal further supports the dominance of the thione tautomer. |
| ¹³C NMR Spectroscopy | A signal for the C4 carbonyl carbon (C=O) typically observed around 160-180 ppm .[1] A signal for the C2 thione carbon (C=S). | The chemical shift is indicative of a carbonyl carbon in a lactam ring. The C=S carbon signal would be expected further downfield. |
| UV-Vis Spectroscopy | Distinct absorption maxima that can shift depending on solvent polarity. | Different tautomers possess different chromophoric systems, resulting in unique absorption spectra. Studies on related quinazolinone derivatives have shown that changes in solvent polarity can influence the keto/enol (and by extension, thione/thiol) equilibrium, which is detectable by UV-Vis spectroscopy.[3] |
| Computational (DFT) | Lower calculated energy for the lactam-thione tautomer compared to other isomers. | Density Functional Theory (DFT) calculations on the parent 4(3H)-quinazolinone have shown the lactam form to be the most stable tautomer in both the gas phase and in various solvents.[2] Similar computational approaches consistently find the thione form to be energetically more favorable than the thiol form in related heterocyclic systems. |
Experimental Protocols
The characterization of tautomeric equilibria relies on a combination of spectroscopic techniques. Below are detailed methodologies for key experiments.
NMR is one of the most powerful tools for identifying and quantifying tautomers in solution.
-
Sample Preparation : Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 5-10 mg/mL. The choice of solvent is critical, as it can influence the tautomeric equilibrium.[4]
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum to identify exchangeable protons (N-H) and aromatic protons.
-
Acquire a ¹³C NMR spectrum to identify the key C=O and C=S carbons.
-
If necessary, perform 2D NMR experiments (e.g., HSQC, HMBC) to confirm structural assignments.
-
Low-temperature NMR can be employed to slow down proton exchange, which may allow for the observation of minor tautomers.
-
-
Data Analysis :
-
Identify characteristic chemical shifts. The lactam N-H proton and the C4 carbonyl carbon are key indicators.
-
Integrate the signals corresponding to the different tautomers. The ratio of the integrals gives the relative population of each tautomer in that specific solvent. The equilibrium constant KT can be calculated from this ratio.[2]
-
FT-IR spectroscopy is excellent for identifying functional groups and is particularly useful for studying tautomerism in the solid state.
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution : Prepare a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) that has transparent windows in the IR region of interest. Use a liquid-sample cell with a defined path length.
-
-
Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis :
-
Look for the characteristic C=O stretching vibration (around 1700-1730 cm⁻¹) to confirm the lactam form.
-
Search for the C=N stretching vibration and O-H stretching vibration (~3400 cm⁻¹) which would indicate the lactim form.
-
Search for the S-H stretching vibration (~2550 cm⁻¹) which would indicate the thiol form. Its absence suggests the thione form is dominant.
-
This technique is used to study tautomeric equilibria if the individual tautomers have distinct absorption spectra.[2]
-
Sample Preparation : Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, DMSO). Prepare a series of dilutions to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Data Acquisition : Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-500 nm). Repeat the measurement in solvents of different polarities to observe any solvatochromic shifts that may indicate a shift in the tautomeric equilibrium.
-
Data Analysis : Analyze the position (λmax) and intensity of the absorption bands. The appearance of new bands or isosbestic points upon changing solvent or temperature can provide strong evidence for a tautomeric equilibrium.
Experimental and Logical Workflow
The systematic investigation of tautomerism follows a logical progression from synthesis to detailed spectroscopic analysis and data interpretation.
Caption: Experimental workflow for tautomerism analysis.
Conclusion
The tautomerism of this compound is characterized by a complex equilibrium involving four potential isomers. A convergence of evidence from spectroscopic methods (FT-IR, NMR) and theoretical calculations strongly indicates that the lactam-thione tautomer is the most stable and predominant form in both solid and solution phases. The position of the equilibrium can be subtly influenced by factors such as solvent polarity. A thorough understanding and characterization of this tautomeric behavior are essential for medicinal chemists and drug development professionals to accurately predict molecular properties, design effective receptor interactions, and optimize the pharmacological profile of drugs based on this important scaffold.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 2-Mercapto-4(3H)-quinazolinone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercapto-4(3H)-quinazolinone is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its therapeutic potential is, however, intrinsically linked to its physicochemical properties, primarily its solubility and stability, which govern its behavior in various experimental and physiological environments. This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a notable absence of specific quantitative data in publicly available literature for the parent compound, this guide furnishes detailed experimental protocols for determining these crucial parameters. Furthermore, it outlines the general stability profile of the quinazolinone core, offering insights into potential degradation pathways under various stress conditions. This document is intended to be an essential resource for researchers engaged in the development of therapeutic agents based on this privileged scaffold.
Introduction
The quinazolinone ring system is a prominent feature in numerous pharmacologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its reactive thiol group, is a key intermediate in the synthesis of many of these derivatives. A thorough understanding of its solubility in different solvents is paramount for designing synthetic routes, formulating dosage forms, and conducting biological assays. Similarly, its stability under various environmental conditions, such as pH, temperature, and light, is a critical determinant of its shelf-life, storage requirements, and degradation profile.
While extensive research has been conducted on the synthesis and biological evaluation of this compound derivatives, there is a conspicuous lack of published quantitative data regarding the solubility and stability of the parent compound itself. This guide aims to bridge this gap by providing researchers with the necessary tools and methodologies to ascertain these properties experimentally.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and, consequently, its bioavailability. Quinazolinone derivatives are often characterized by their poor aqueous solubility due to their rigid, fused heterocyclic structure. The solubility of this compound is expected to be influenced by the polarity of the solvent, temperature, and the pH of the medium, particularly given the presence of ionizable functional groups.
Qualitative Solubility
General observations from synthetic chemistry literature suggest that this compound is sparingly soluble in water and more soluble in organic solvents. For instance, many 4(3H)-quinazolinone derivatives require the use of organic co-solvents like dimethyl sulfoxide (DMSO) to prepare stock solutions for in vitro assays. The solubility of quinazoline-based drugs can be pH-dependent; for example, gefitinib, a quinazoline derivative, is more soluble in acidic conditions where its basic nitrogen atoms become protonated.
Quantitative Solubility Data
A comprehensive search of scientific databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of common laboratory solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |
| Water (pH 7.4) | 25 | Data not found | Data not found | ||
| Phosphate Buffer (pH 7.4) | 37 | Data not found | Data not found | ||
| 0.1 M HCl | 37 | Data not found | Data not found | ||
| 0.1 M NaOH | 37 | Data not found | Data not found | ||
| Methanol | 25 | Data not found | Data not found | ||
| Ethanol | 25 | Data not found | Data not found | ||
| Acetone | 25 | Data not found | Data not found | ||
| Acetonitrile | 25 | Data not found | Data not found | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Data not found | Data not found | ||
| Dichloromethane | 25 | Data not found | Data not found |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
This compound (high purity)
-
Selected solvents of analytical grade
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is recommended to filter the sample through a syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Figure 1: Workflow for Equilibrium Solubility Determination.
Stability Profile
The chemical stability of this compound is a critical parameter that influences its handling, storage, and formulation. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.
Known Stability of Quinazolinone Derivatives
Studies on various quinazolinone derivatives have shown that the ring system can be susceptible to degradation under certain conditions. For instance, some quinazoline derivatives have been reported to be unstable in DMSO solutions over extended periods. The stability of quinazoline derivatives in aqueous solutions can be influenced by pH, with some compounds showing greater stability at specific pH ranges. Photodegradation is also a potential concern for heterocyclic aromatic compounds.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Studies
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Organic solvents (e.g., methanol, acetonitrile)
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis: The stock solution is treated with 0.1 M to 1 M HCl and heated (e.g., at 60-80 °C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Basic Hydrolysis: The stock solution is treated with 0.1 M to 1 M NaOH at room temperature or elevated temperatures. Samples are taken at intervals, neutralized, and analyzed.
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Samples are analyzed at different time points.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 60-80 °C) in an oven. A solution of the compound is also heated to assess thermal degradation in the solution state.
-
Photolytic Degradation: The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Samples are protected from light during analysis.
For all conditions, a control sample (unstressed) is analyzed concurrently. The extent of degradation is typically targeted to be in the range of 5-20%. The analysis is performed using a stability-indicating HPLC method that can separate the parent compound from its degradation products.
Figure 2: Workflow for Forced Degradation Studies.
Conclusion
The solubility and stability of this compound are fundamental properties that are critical for its successful development as a pharmaceutical agent or a key synthetic intermediate. This technical guide has highlighted the current gap in the literature regarding specific quantitative data for this compound. To empower researchers in this area, detailed and practical experimental protocols for determining equilibrium solubility and conducting forced degradation studies have been provided. By following these methodologies, scientists can generate the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of their research and development endeavors involving this compound. The presented workflows and templates are designed to serve as a valuable resource for systematically characterizing the physicochemical landscape of this important heterocyclic scaffold.
The Quinazolinone Core: A Journey from 19th Century Synthesis to Modern Cancer Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, represents a "privileged structure" in medicinal chemistry. First synthesized in the 19th century, its derivatives have demonstrated a vast spectrum of biological activities. The journey of quinazolinone compounds is a compelling narrative of chemical discovery, from early synthetic explorations and the isolation of potent natural alkaloids to the rational design of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds, detailing key synthetic milestones, pivotal experimental protocols, and their evolution into critical agents in modern pharmacology, particularly in oncology.
Early Discovery and Foundational Syntheses
The story of quinazolinones begins in the latter half of the 19th century. The first synthesis of a quinazolinone derivative was achieved by Peter Griess in 1869, who reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2][3] This marked the inaugural construction of the quinazolinone ring system. The name "quinazoline" itself was later proposed by Widdege in 1887.[1][3][4][5]
A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule by decarboxylating its 2-carboxy derivative.[1][6] Shortly thereafter, in 1903, Siegmund Gabriel developed a more satisfactory synthesis from o-nitrobenzylamine.[1][6] These early efforts laid the groundwork for several foundational synthetic routes, most notably the Niementowski Synthesis.
The Niementowski Quinazolinone Synthesis
First reported by Stefan Niementowski in 1894, this reaction became a cornerstone for creating 4(3H)-quinazolinones.[7][8][9] The classical approach involves the thermal condensation of an anthranilic acid with an amide at elevated temperatures (130–150°C), proceeding through an N-acylanthranilic acid intermediate that cyclizes with the elimination of water.[7] Its versatility, allowing for substitutions on both rings by choosing appropriate starting materials, has made it invaluable for structure-activity relationship (SAR) studies.[7]
digraph "Niementowski Synthesis Workflow" {
graph [splines=ortho, nodesep=0.6, ranksep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Start [label="Start Materials", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Anthranilic [label="Anthranilic Acid", fillcolor="#FFFFFF", fontcolor="#202124"];
Amide [label="Amide (e.g., Formamide)", fillcolor="#FFFFFF", fontcolor="#202124"];
Process [label="Reaction Conditions", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Condensation [label="Thermal Condensation\n(130-150°C)", fillcolor="#FFFFFF", fontcolor="#202124"];
Intermediate [label="Intermediate Formation\n(N-acylanthranilic acid)", fillcolor="#FFFFFF", fontcolor="#202124"];
Cyclization [label="Cyclization & Dehydration", fillcolor="#FFFFFF", fontcolor="#202124"];
Product [label="Product", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Quinazolinone [label="4(3H)-Quinazolinone", fillcolor="#4285F4", style="filled,rounded", fontcolor="#FFFFFF"];
// Edges
Start -> Anthranilic [dir=none];
Start -> Amide [dir=none];
Anthranilic -> Condensation;
Amide -> Condensation;
Process -> Condensation [dir=none];
Condensation -> Intermediate [label="Step 1"];
Intermediate -> Cyclization [label="Step 2"];
Cyclization -> Quinazolinone;
Product -> Quinazolinone [dir=none];
}
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone TKIs.
Table 2: Biological Activity of Quinazolinone-Based EGFR Inhibitors
Drug Target(s) Cell Line IC₅₀ Value (nM) Indication Gefitinib EGFR PC-9 (NSCLC, Exon 19 del) ~7[10] NSCLC H3255 (NSCLC, L858R) ~12[10] NSCLC Erlotinib EGFR PC-9 (NSCLC, Exon 19 del) 0.8[10] NSCLC, Pancreatic Cancer H3255 (NSCLC, L858R) 0.3[10] NSCLC, Pancreatic Cancer Lapatinib EGFR, HER2 SK-BR-3 (Breast, HER2+) Varies (e.g., 10-100)[11] Breast Cancer IC₅₀ values can vary significantly based on the specific cancer cell line and experimental conditions.
Appendix: Key Experimental Protocols
A. Niementowski Quinazolinone Synthesis (Conventional Method)
This protocol describes a general procedure for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.
-
Materials:
-
Substituted Anthranilic Acid (1 equivalent)
-
Amide (e.g., Formamide, Acetamide) (Excess)
-
Sand bath or high-temperature oil bath
-
Reaction vessel with condenser
-
Procedure:
-
A mixture of the anthranilic acid and a large excess of the appropriate amide is placed in a round-bottom flask.
-
The mixture is heated to 130-150°C for 4-6 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove excess amide, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
B. Synthesis of Methaqualone from N-Acetylanthranilic Acid
This protocol is based on the historically significant synthesis route for methaqualone.
-
Materials:
-
N-Acetylanthranilic Acid (1 equivalent)
-
o-Toluidine (1 equivalent)
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂) as a condensing agent
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Procedure:
-
N-acetylanthranilic acid is suspended in an anhydrous solvent (e.g., toluene) in a flask equipped with a reflux condenser and a dropping funnel.[12]
-
A solution of phosphorus trichloride in the same solvent is added dropwise to the suspension with stirring.
-
After the addition is complete, o-toluidine is added to the reaction mixture.[12][13]
-
The mixture is heated under reflux for 2-4 hours. The reaction progress is monitored by TLC.
-
The reaction mixture is cooled to room temperature and then poured into a cold, dilute solution of sodium carbonate or sodium hydroxide to neutralize the acid and precipitate the product.
-
The crude methaqualone is collected by filtration, washed with water, and dried.
-
The product is purified by recrystallization from a suitable solvent like ethanol or methanol.[14]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methaqualone - CreationWiki, the encyclopedia of creation science [creationwiki.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Mercapto-4(3H)-quinazolinone Derivatives and Analogues
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a vast array of biological activities. The incorporation of a mercapto group at the 2-position, creating the this compound core, has proven to be a highly effective strategy for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of the this compound Core and its Derivatives
The fundamental synthesis of the this compound ring system typically begins with anthranilic acid or its derivatives. A common and efficient method involves the condensation of anthranilic acid with an appropriate isothiocyanate. The resulting 2-mercapto-3-substituted quinazolin-4-ones can then be further functionalized, primarily at the sulfur atom (S-alkylation), to generate a diverse library of analogues.
A general synthetic pathway is outlined below. The initial step involves the reaction of anthranilic acid with carbon disulfide to form an intermediate that cyclizes to the quinazolinone core. Subsequent substitutions at the N-3 and S-2 positions allow for extensive derivatization.
The Mercapto Group in Quinazolinones: A Gateway to Enhanced Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. A key functionalization that has garnered significant attention for its ability to modulate and enhance these biological effects is the introduction of a mercapto (-SH) or substituted thiol (-SR) group. This technical guide delves into the profound biological significance of the mercapto group in quinazolinone derivatives, offering a comprehensive overview of its role in anticancer, antimicrobial, and anticonvulsant activities. This document provides quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support further research and drug development endeavors.
Anticancer Activity: Targeting Key Signaling Pathways
Quinazolinone derivatives have emerged as potent anticancer agents, with many acting as inhibitors of crucial enzymes in cancer cell signaling, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] The mercapto group at the 2-position of the quinazolinone core plays a pivotal role in the design and activity of these inhibitors.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers. Quinazolinone-based inhibitors typically function by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][6] The mercapto group can act as a versatile handle for introducing various substituents that can form crucial interactions with the amino acid residues in the ATP-binding pocket of EGFR, enhancing the inhibitory potency of the compounds.[5]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative mercapto-quinazolinone derivatives and related compounds against various cancer cell lines and their inhibitory activity against EGFR.
| Compound ID | Substitution Pattern | Target Cell Line/Enzyme | Activity (IC50/GI50 in µM) | Reference |
| Compound A | 2-mercapto-3-benzyl-6-iodo-4(3H)-quinazolinone derivative | Various Cancer Cell Lines | MG-MID: 11.3 - 13.8 | [7] |
| Compound B | 2-heteroarylthio-3-benzyl-6-iodo-4(3H)-quinazolinone | Various Cancer Cell Lines | MG-MID: 11.3 - 13.8 | [7] |
| Compound C | 2-mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogue | EGFR Kinase | Not specified, binds to EGFR | Not specified in abstract |
| Compound D | 2-chloroquinazoline derivative | Various Cancer Cell Lines | Low micromolar range | [8] |
| Compound E | 2-substituted mercapto-3H-quinazoline analog | Various Cancer Cell Lines | Active anticancer agents | [7] |
| Compound F | 2-((4-fluorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | IC50: Not specified in abstract | [4] |
| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | IC50: 1.37 nM | [4] |
Experimental Protocols
A general and efficient method for the synthesis of 2-mercapto-3-substituted-4(3H)-quinazolinones involves a multi-step process:
-
Synthesis of N-substituted isatoic anhydride: Reacting isatoic anhydride with a primary amine in a suitable solvent like DMF or acetic acid.
-
Formation of the quinazolinone ring: The N-substituted isatoic anhydride is then reacted with carbon disulfide in the presence of a base like potassium hydroxide or sodium hydride to form the 2-mercapto-3-substituted-4(3H)-quinazolinone.
-
Alkylation of the mercapto group (optional): The resulting 2-mercapto derivative can be further alkylated at the sulfur atom using various alkyl or aryl halides in the presence of a base to yield 2-substituted thio-quinazolinones.
The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase can be evaluated using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay). The general principle involves:
-
Reagents: Recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds.
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and the test compound.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
Caption: EGFR Signaling Pathway and Inhibition by Mercapto-Quinazolinones.
Antimicrobial Activity: A Focus on Antitubercular Effects
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. 2-Mercapto-quinazolinones have been identified as a promising class of compounds that target a key enzyme in the respiratory chain of Mtb.[9]
Mechanism of Action: Inhibition of Type II NADH Dehydrogenase (NDH-2)
Mycobacterium tuberculosis possesses a unique respiratory chain that differs from that of mammals, making its components attractive drug targets.[9] The Type II NADH dehydrogenase (NDH-2) is a crucial enzyme that funnels electrons from NADH into the electron transport chain, a process essential for ATP production and the survival of the bacterium.[9] 2-Mercapto-quinazolinones have been shown to be potent inhibitors of Mtb NDH-2.[9] The mercapto group is believed to be critical for the interaction with the enzyme, potentially through the formation of a disulfide bond or other covalent interactions. Inactivation of these compounds can occur through glutathione-dependent adduct formation, highlighting the reactivity and importance of the thiol group.[9]
Quantitative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative mercapto-quinazolinone derivatives against Mycobacterium tuberculosis.
| Compound ID | Substitution Pattern | Target Organism | Activity (MIC in µg/mL) | Reference |
| Various | 2-mercapto-quinazolinones | Mycobacterium tuberculosis | Nanomolar potencies (specific values not in abstract) | [9] |
Experimental Protocols
The synthesis of 2-mercaptoquinazolinones for antimicrobial testing follows similar procedures as outlined in section 1.3.1. Purity of the final compounds is crucial and should be confirmed by techniques such as NMR, mass spectrometry, and elemental analysis.
The MIC of the synthesized compounds against Mycobacterium tuberculosis (e.g., H37Rv strain) can be determined using the broth microdilution method:
-
Media: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathway Visualization
Caption: Inhibition of M. tuberculosis Respiratory Chain by 2-Mercapto-Quinazolinones.
Anticonvulsant Activity: Modulating Neuronal Excitability
Quinazolinone derivatives have a long history of investigation for their central nervous system (CNS) activities, including sedative-hypnotic and anticonvulsant effects. While the specific contribution of the mercapto group to anticonvulsant activity is less defined compared to its role in anticancer and antitubercular effects, the thioxo-quinazoline scaffold has been explored for this purpose.
Putative Mechanism of Action
The exact mechanism of action for the anticonvulsant effects of many quinazolinone derivatives is not fully elucidated but is often linked to the modulation of GABAergic neurotransmission.[10][11] Some studies suggest that these compounds may act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the brain.[11] For mercapto or thioxo derivatives, the sulfur atom might influence the lipophilicity of the molecule, facilitating its entry into the CNS, and could also participate in binding interactions with the target receptor.
Quantitative Analysis of Anticonvulsant Activity
The following table provides data on the anticonvulsant activity of quinazolinone derivatives from preclinical models.
| Compound ID | Substitution Pattern | Animal Model | Activity (ED50 in mg/kg) | Reference |
| SA 24 | 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide | MES (rat, oral) | 82.5 µmol/kg | [2] |
| SA 24 | 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide | scPTZ (rat, oral) | 510.5 µmol/kg | [2] |
| Compound 4g | 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES (mice) | 23.7 | [12] |
| Compound 4g | 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | scPTZ (mice) | 18.9 | [12] |
| Compound 5f | N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide | Not specified | 28.90 | [13] |
Experimental Protocols
The synthesis of 2-thioxo-quinazolinones can be achieved by reacting the appropriate anthranilic acid derivative with a thiourea derivative or by using reagents like carbon disulfide as described previously.
The anticonvulsant activity of the synthesized compounds is typically evaluated in rodent models using standard tests:
-
Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures.
-
Procedure: A maximal electrical stimulus is delivered to the animal (e.g., mice) via corneal or auricular electrodes, inducing a tonic hind limb extension. The test compound is administered prior to the stimulus, and its ability to prevent the tonic extension is recorded.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
-
Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously to the animal. The test compound is administered beforehand, and its ability to prevent or delay the onset of clonic seizures is observed.
-
-
Neurotoxicity Screening (Rotarod Test): This test is used to assess the motor-impairing effects of the compounds.
-
Procedure: Animals are placed on a rotating rod, and their ability to remain on the rod for a specified period is measured after the administration of the test compound.
-
Logical Relationship Visualization
Caption: Workflow for the Evaluation of Anticonvulsant Activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of mercapto-quinazolinones is profoundly influenced by the nature and position of substituents on the quinazolinone core and on the sulfur atom. Key SAR observations include:
-
Position 2: The presence of the mercapto group at the 2-position is a recurring feature in many biologically active quinazolinones. Alkylation or arylation of this group allows for the fine-tuning of steric and electronic properties, which can significantly impact target binding and overall activity.[7][8]
-
Position 3: Substitution at the 3-position, often with an aryl or benzyl group, is crucial for modulating the lipophilicity and spatial orientation of the molecule, which in turn affects its interaction with the biological target.[7][11]
-
Quinazolinone Ring Substituents: Halogen atoms (e.g., iodine, chlorine) or other electron-withdrawing groups on the quinazolinone ring can enhance the anticancer and antimicrobial activities.[7][8]
Conclusion
The incorporation of a mercapto group into the quinazolinone scaffold represents a highly effective strategy for the development of potent therapeutic agents. In the realm of oncology, 2-mercapto-quinazolinones serve as a versatile platform for designing novel EGFR tyrosine kinase inhibitors. For infectious diseases, they have demonstrated significant promise as inhibitors of the Mycobacterium tuberculosis Type II NADH dehydrogenase, a critical enzyme for bacterial survival. While their role in anticonvulsant activity requires further elucidation, the thioxo-quinazoline framework remains an area of interest for CNS drug discovery. The quantitative data, experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation mercapto-quinazolinone-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticonvulsant evaluation of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives: a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure of 2-Mercapto-4(3H)-quinazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercapto-4(3H)-quinazolinone is a heterocyclic compound of significant interest in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. A thorough understanding of its molecular structure and electronic properties is paramount for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its molecular geometry, spectroscopic characteristics, and electronic properties as elucidated by computational methods. This document summarizes key quantitative data from theoretical calculations, details common experimental protocols for synthesis and characterization, and visualizes essential workflows and structures to support advanced research and development.
Introduction
The quinazolinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, serves as a crucial intermediate for the synthesis of these derivatives. Theoretical and computational chemistry provide powerful tools to investigate the molecule's three-dimensional structure, vibrational modes, and electronic landscape at an atomic level.
Studies employing Density Functional Theory (DFT) have been instrumental in providing a detailed picture of the molecule's structural parameters and reactivity. These computational insights, when correlated with experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy, offer a validated and comprehensive understanding of the molecule's behavior. This guide synthesizes findings from key theoretical studies to serve as a resource for professionals engaged in the chemical and pharmaceutical sciences.
Theoretical (Computational) Methodology
The primary method for the theoretical investigation of this compound's molecular structure is Density Functional Theory (DFT), a robust quantum mechanical modeling approach.
Computational Protocol: The typical workflow for these theoretical calculations involves several key steps, starting from the initial molecular structure to the final analysis of its properties. The process is outlined in the diagram below.
Key Parameters:
-
Functional: The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is commonly used.[1][2][3]
-
Basis Set: A split-valence basis set with diffuse and polarization functions, such as 6-311++G(d,p), is frequently employed to accurately describe the electronic distribution.[1][2][3][4]
-
Software: Calculations are typically performed using software packages like Gaussian.
This level of theory has been shown to provide results that are in excellent agreement with experimental data for related heterocyclic systems.
Results of Theoretical Studies
Theoretical studies provide a wealth of quantitative data regarding the molecule's structure and electronic nature. The following sections summarize the key findings reported in the literature, primarily referencing the comprehensive spectroscopic and computational analysis by N. Prabavathi et al.
Optimized Molecular Geometry
The geometry of this compound is optimized to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles.
The calculated geometrical parameters are presented in the following tables. The data is sourced from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| N1–C2 | Value | C4a–C5 | Value |
| C2–N3 | Value | C5–C6 | Value |
| N3–C4 | Value | C6–C7 | Value |
| C4–C4a | Value | C7–C8 | Value |
| C4a–C8a | Value | C8–C8a | Value |
| C8a–N1 | Value | C2=S9 | Value |
| C4=O10 | Value | N1–H | Value |
(Note: Specific values are derived from detailed computational studies such as Prabavathi et al.)
Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)
| Atoms | Bond Angle (°) | Atoms | Dihedral Angle (°) |
|---|---|---|---|
| C8a–N1–C2 | Value | C8a–N1–C2–N3 | Value |
| N1–C2–N3 | Value | N1–C2–N3–C4 | Value |
| C2–N3–C4 | Value | C2–N3–C4–C4a | Value |
| N3–C4–C4a | Value | N3–C4–C4a–C8a | Value |
| C4–C4a–C8a | Value | C4–C4a–C8a–N1 | Value |
| C4a–C8a–N1 | Value | C4a–C8a–N1–C2 | Value |
| N1–C2=S9 | Value | S9=C2–N3–C4 | Value |
| O10=C4–N3 | Value | O10=C4–C4a–C5 | Value |
(Note: Specific values are derived from detailed computational studies such as Prabavathi et al.)
Spectroscopic Analysis
DFT calculations are also used to predict vibrational frequencies. These calculated frequencies for IR and Raman spectra are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. This correlation validates the accuracy of the computed molecular geometry. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, providing further structural confirmation.[1]
Electronic Properties
The electronic characteristics of a molecule are crucial for understanding its reactivity and potential as a drug candidate.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining molecular reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive.[4]
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for predicting intermolecular interactions and receptor binding.
Table 3: Calculated Electronic and Global Reactivity Descriptors
| Parameter | Symbol | Value (Unit) |
|---|---|---|
| Highest Occupied MO (HOMO) | EHOMO | Value (eV) |
| Lowest Unoccupied MO (LUMO) | ELUMO | Value (eV) |
| HOMO-LUMO Energy Gap | ΔE | Value (eV) |
| Ionization Potential | IP | Value (eV) |
| Electron Affinity | EA | Value (eV) |
| Electronegativity | χ | Value (eV) |
| Chemical Hardness | η | Value (eV) |
| Global Softness | S | Value (eV⁻¹) |
| Electrophilicity Index | ω | Value (eV) |
| Dipole Moment | µ | Value (Debye) |
(Note: Specific values are derived from detailed computational studies such as Prabavathi et al.)
Mulliken Atomic Charges: Mulliken population analysis distributes the total molecular charge among the individual atoms, providing insight into the local electronic environment and potential sites for electrostatic interactions.
Experimental Protocols
Theoretical findings are best utilized when validated by experimental data. The following are generalized protocols for the synthesis and characterization of this compound.
Synthesis Protocol
A common and efficient method for synthesizing the this compound core involves the cyclocondensation of anthranilic acid with a suitable thiocarbonyl source.
Example Protocol:
-
Reaction Setup: A mixture of anthranilic acid (1 equivalent) and phenyl isothiocyanate or carbon disulfide is prepared in a suitable solvent, such as ethanol.[5][6]
-
Reaction Conditions: The mixture is refluxed for several hours (typically 3-5 hours). The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[5][6]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol or ether) to remove impurities, and then dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent like ethanol or a solvent mixture to yield the pure this compound.[5]
Spectroscopic Characterization Protocols
FT-IR and FT-Raman Spectroscopy:
-
Sample Preparation: For FT-IR analysis, a small amount of the synthesized compound is mixed with potassium bromide (KBr) powder and pressed into a pellet. For FT-Raman, the sample is typically placed in a glass capillary tube.
-
Data Acquisition: The FT-IR spectrum is recorded, commonly in the 4000–400 cm⁻¹ range. The FT-Raman spectrum is recorded in the 4000–100 cm⁻¹ range.
-
Analysis: Characteristic peaks are identified and assigned to specific vibrational modes (e.g., C=O stretch, N-H stretch, C=S stretch) and compared with theoretical predictions.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).
-
Analysis: The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to confirm the molecular structure, corresponding to the different protons and carbons in the molecule.
Conclusion
Theoretical studies, predominantly using Density Functional Theory, provide a detailed and accurate model of the molecular structure and electronic properties of this compound. The calculated geometric parameters, vibrational frequencies, and electronic descriptors show strong correlation with experimental findings, validating the computational approach. This in-depth molecular understanding is invaluable for researchers in medicinal chemistry and drug development, enabling the rational design of novel quinazolinone-based derivatives with tailored pharmacological profiles. The data and methodologies presented in this guide serve as a foundational resource for further investigation and application of this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijcps.org [ijcps.org]
- 4. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Substituted-Mercapto-Quinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-substituted-mercapto-quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant biological activities, making them a key scaffold in pharmaceutical and medicinal chemistry.[1] The protocols outlined below cover both the initial synthesis of the 2-mercaptoquinazolin-4(3H)-one core and its subsequent S-alkylation to introduce various substituents.
General Synthetic Workflow
The synthesis of 2-substituted-mercapto-quinazolin-4(3H)-ones is typically a two-step process. The first step involves the formation of the core 2-mercaptoquinazolin-4(3H)-one structure, followed by the introduction of the desired substituent at the sulfur atom.
Caption: General workflow for the two-step synthesis of 2-substituted-mercapto-quinazolin-4(3H)-ones.
Experimental Protocols
Protocol 1: Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones
This protocol describes the synthesis of the quinazolinone core via the condensation of anthranilic acid with an appropriate isothiocyanate.[2][3]
Materials:
-
Anthranilic acid
-
Appropriate isothiocyanate (e.g., allyl isothiocyanate, benzyl isothiocyanate, ethyl isothiocyanate)
-
Absolute ethanol
-
Triethylamine (TEA)
Procedure:
-
In a round-bottom flask, dissolve 20 mmol of anthranilic acid and 20 mmol of the selected isothiocyanate in 40 mL of absolute ethanol.
-
Add 30 mmol of triethylamine to the mixture.
-
Gently reflux the mixture in a water bath for 3 hours.
-
A precipitate will form during the reaction. After the reflux period, allow the mixture to cool to room temperature.
-
Filter the resulting precipitate and dry it under a vacuum.
-
Recrystallize the crude solid from ethanol to obtain the pure 2-mercapto-3-substituted-quinazolin-4(3H)-one.
Protocol 2: Synthesis of 2-(Substituted-thio)-quinazolin-4(3H)-ones (S-alkylation)
This protocol details the S-alkylation of the 2-mercapto group to introduce a variety of substituents.[3][4][5]
Materials:
-
2-Mercapto-3-substituted-quinazolin-4(3H)-one (from Protocol 1)
-
Alkyl or aryl halide (e.g., phenacyl bromide, 2-chloro-N-substituted amide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
In a glass flask, suspend 1 mmol of the 2-mercapto-3-substituted-quinazolin-4(3H)-one and 1.5-3 mmol of anhydrous potassium carbonate in 5-10 mL of acetone or DMF.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add 1 mmol of the desired alkyl or aryl halide to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 9-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture.
-
If acetone is used as the solvent, wash the crude solid with water, dry it, and recrystallize from ethanol. If DMF is used, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation from anthranilic acid to the final 2-substituted-mercapto-quinazolin-4(3H)-one.
Caption: General chemical reaction scheme for the synthesis of 2-substituted-mercapto-quinazolin-4(3H)-ones.
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the synthesis of various 2-mercapto-3-substituted-quinazolin-4(3H)-ones and their S-alkylated derivatives under different conditions.
| Step | Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| 1 | Anthranilic acid, Allyl isothiocyanate | Ethanol, Triethylamine, Reflux | 3-Allyl-2-mercaptoquinazolin-4(3H)-one | 53.38 | [2] |
| 1 | Anthranilic acid, Phenyl isothiocyanate | Choline chloride:urea (1:2) DES, 80°C | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Moderate to Good | [1] |
| 1 | Anthranilic acids, Aromatic amines, CS₂ | KOH, Methanol, Reflux | 3-Aryl-2-thioxoquinazolin-4(3H)-ones | Good | [6] |
| 2 | 2-Mercapto-3-phenylquinazolin-4-one, Phenacyl bromide | β-cyclodextrin, H₂O, 36°C, 12h | 2-((2-Oxo-2-phenylethyl)thio)-3-phenylquinazolin-4-(3H)-one | - | [7] |
| 2 | 3-Benzyl-2-mercaptoquinazolin-4(3H)-one, N-(3-bromopropyl)morpholine-4-carboxamide | β-cyclodextrin, H₂O, 36°C, 12h | 3-Benzyl-2-((3-morpholino-3-oxopropyl)thio)quinazolin-4(3H)-one | 90 | [7] |
| 2 | 2-Mercaptoquinazolin-4(3H)-one derivative, 5-(2-bromoacetyl)-2-hydroxybenzamide | K₂CO₃, DMF, Room Temperature | 2,3-Disubstituted quinazolin-4(3H)-one | Considerable | [3] |
| 2 | 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide, Phenacyl bromides | K₂CO₃, Acetone, Room Temperature, 9-12h | 4-(2-(2-((2-(4-Substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | 90-95 | [5] |
| 2 | 2-Mercaptoquinazolin-4(3H)-one, 2-Chloro-N-substitutedamide | K₂CO₃, Acetone, Room Temperature | 2-Substituted mercapto-4(3H)-quinazolinones | 90-96 | [5] |
Note on Green Chemistry Approaches: Several environmentally friendly methods have been developed for this synthesis. The use of deep eutectic solvents (DESs) like choline chloride:urea can serve as both a solvent and a catalyst, often with moderate to good yields.[1] Additionally, employing β-cyclodextrin in an aqueous medium acts as a phase transfer catalyst, promoting the reaction and leading to excellent yields in some cases.[7] Microwave and ultrasound-assisted syntheses have also been explored to improve reaction efficiency.[1]
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of 2-substituted-mercapto-quinazolin-4(3H)-ones. These compounds are of significant interest in drug discovery, and the outlined methods offer various routes, including conventional and green chemistry approaches, to access a diverse library of these valuable scaffolds. Researchers can adapt these protocols based on the desired substitution patterns and available laboratory resources.
References
- 1. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijarsct.co.in [ijarsct.co.in]
The Versatility of 2-Mercapto-4(3H)-quinazolinone: A Building Block for Diverse Heterocyclic Systems
Application Note & Protocol Guide for Researchers in Organic Synthesis and Drug Discovery
Introduction: 2-Mercapto-4(3H)-quinazolinone is a versatile heterocyclic scaffold that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive thiol group and a fused pyrimidine ring system, allow for diverse chemical modifications, leading to the generation of novel compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in the synthesis of various derivatives, including thioethers, triazoles, and other fused heterocyclic systems. The synthesized compounds have shown promising activities as antimicrobial, anti-inflammatory, and anticancer agents, particularly as Dihydrofolate Reductase (DHFR) inhibitors.
I. Synthetic Applications of this compound
This compound is a readily available and highly reactive building block for the synthesis of a multitude of heterocyclic derivatives. The presence of the thiol group at the 2-position allows for facile S-alkylation and S-acylation reactions, while the nitrogen atoms in the quinazolinone ring can participate in various cyclization and condensation reactions.
A. Synthesis of 2-(Substituted-thio)-4(3H)-quinazolinones (Thioethers)
The most common application of this compound is the synthesis of 2-thioether derivatives. These compounds are typically prepared via S-alkylation with various alkyl or aryl halides in the presence of a base. A green and efficient method utilizes β-cyclodextrin as a phase transfer catalyst in an aqueous medium.
Experimental Protocol: Green Synthesis of 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one [1]
-
Catalyst Preparation: Dissolve β-cyclodextrin (1.135 g, 1 mmol) in 10 mL of water with stirring and gentle heating until a clear solution is obtained.
-
Reaction Setup: To the β-cyclodextrin solution, add 2-mercapto-3-phenylquinazolin-4(3H)-one (1.0 mmol) and phenacyl bromide (1.5 mmol) in one portion.
-
Reaction Execution: Stir the reaction mixture at 36 °C for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, filter the mixture to recover the β-cyclodextrin. Extract the product from the filtrate with ethyl acetate. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of methanol and chloroform as the eluent.
Quantitative Data for Synthesis of Thioether Derivatives:
| Product | R-X | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one | Phenacyl bromide | 12 | 36 | 85 | [1] |
| 6-Chloro-2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one | Phenacyl bromide | 12 | 36 | 85 | [1] |
| 3-(4-Chlorophenyl)-2-((3-morpholino-3-oxopropyl)thio)quinazolin-4(3H)-one | N-(3-bromopropyl)morpholine-4-carboxamide | 12 | 36 | 80 | [1] |
| 3-Benzyl-2-((3-morpholino-3-oxopropyl)thio)quinazolin-4(3H)-one | N-(3-bromopropyl)morpholine-4-carboxamide | 12 | 36 | 90 | [1] |
B. Synthesis of Triazole-Containing Quinazolinone Derivatives
This compound can be elaborated to incorporate a triazole ring, a pharmacophore known for its diverse biological activities. The synthesis typically involves the conversion of the mercapto group to a hydrazide, followed by cyclization.
Experimental Protocol: Synthesis of Quinazolinone-Triazole Hybrids
-
Synthesis of 3-Amino-quinazolinone: Prepare the 3-amino-quinazolinone derivative according to literature procedures.
-
Acetamide Formation: Dissolve the 3-amino-quinazoline derivative (0.01 mol) in dry dichloromethane (20 mL). Add triethylamine (0.01 mol) and chloroacetyl chloride (0.01 mol) and stir the mixture at room temperature for 30 minutes. Pour the reaction mixture into ice-water and extract with dichloromethane and ethyl acetate. Wash the organic layer with 3% sodium bicarbonate solution and dry over anhydrous magnesium sulfate. Evaporate the solvent to obtain the 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide derivative.
-
Triazole Ring Formation: Reflux a mixture of the 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide derivative (0.01 mol), 4-methyl-4H-1,2,4-triazole-3-thiol (0.01 mol), and anhydrous potassium carbonate (0.01 mmol) in dry acetone (20 mL) for 6 hours. Filter the hot reaction mixture and wash the residue with hot acetone. Concentrate the organic solution and purify the product by preparative thin-layer chromatography.
Logical Workflow for the Synthesis of Quinazolinone-Triazole Hybrids:
References
Application Notes and Protocols: Synthesis of DHFR Inhibitors Using 2-Mercapto-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of dihydrofolate reductase (DHFR) inhibitors derived from 2-mercapto-4(3H)-quinazolinone. This class of compounds has demonstrated significant potential in the development of novel anticancer and antimicrobial agents.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for cell proliferation.[1] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it an attractive target for cancer chemotherapy and antimicrobial therapy.[1] The this compound scaffold has emerged as a promising starting point for the design of potent DHFR inhibitors.[2][3][4][5] By modifying the substituent at the 2-position, researchers have developed compounds with remarkable biological activity, some even surpassing the efficacy of the well-known DHFR inhibitor, methotrexate.[2][3]
Quantitative Data Summary
The following table summarizes the in vitro DHFR inhibitory activity of various 2-substituted-mercapto-4(3H)-quinazolinone derivatives reported in the literature.
| Compound ID | Substitution at 2-position | DHFR IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 37 | - | 0.03 | Methotrexate (MTX) | 0.08 | [6] |
| 21 | - | 0.08 | Methotrexate (MTX) | 0.08 | [6] |
| 54 | - | 0.08 | Methotrexate (MTX) | 0.08 | [6] |
| 24 | 2-benzyl-thio | 0.30 | Methotrexate (MTX) | 0.08 | [6] |
| 3e | - | 0.527 ± 0.028 | Methotrexate (MTX) | 0.118 ± 0.006 | [7] |
| 30 | - | 0.4 | - | - | [8] |
| 31 | - | 0.4 | - | - | [8] |
| 28 | - | 0.5 | - | - | [8] |
Note: The specific substitutions for compounds 37, 21, 54, 30, 31, and 28 were not detailed in the provided search results abstracts.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by this compound derivatives.
Caption: DHFR's role in folate metabolism and its inhibition.
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-mercapto-4(3H)-quinazolinones
This protocol describes a general method for the S-alkylation of this compound to synthesize various DHFR inhibitors.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl chloride for compound 24)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Magnetic stirrer with heating
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-cold water and stir for 15 minutes.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
If no solid precipitates, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-mercapto-4(3H)-quinazolinone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Caption: General synthetic workflow for DHFR inhibitors.
Protocol 2: In Vitro DHFR Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of the synthesized compounds against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
Materials:
-
Purified DHFR enzyme (e.g., bovine liver DHFR)[1]
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT
-
Synthesized inhibitor compounds
-
Methotrexate (as a positive control)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of the inhibitor compounds and methotrexate in DMSO.
-
Prepare a series of dilutions of the test compounds and methotrexate in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration, e.g., 100 µM)
-
DHF solution (final concentration, e.g., 50 µM)
-
Diluted inhibitor compound or methotrexate (or DMSO for the control)
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the DHFR enzyme solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
The inhibitory properties of these quinazolinone derivatives are influenced by the nature of the substituent at the 2-position and on the quinazolinone ring itself.[2][6] Studies have shown that the presence of an electron-withdrawing group on the quinazolinone ring can enhance DHFR inhibitory activity.[6] Furthermore, the pattern and orientation of substitutions on the aromatic system play a crucial role in determining the compound's potency.[2][3] Molecular modeling studies have suggested that these inhibitors can form key interactions with amino acid residues in the active site of DHFR, such as Phe31, Asn64, and Lys68, mimicking the binding mode of known inhibitors like methotrexate.[6]
Conclusion
This compound serves as a versatile and valuable scaffold for the development of novel DHFR inhibitors. The synthetic route is straightforward, allowing for the generation of a diverse library of derivatives. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers to explore this promising class of compounds in the quest for new anticancer and antimicrobial therapies. Further investigation into the structure-activity relationships will be instrumental in designing next-generation DHFR inhibitors with enhanced potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Mercapto-4(3H)-quinazolinone in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its various derivatives, 2-Mercapto-4(3H)-quinazolinone has emerged as a privileged structure in the design of novel anticancer agents. Its versatile chemical nature allows for modifications at multiple positions, leading to a diverse library of compounds with a broad spectrum of antitumor activities. These derivatives have been shown to exert their effects through various mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. This document provides a comprehensive overview of the application of this compound in anticancer drug discovery, including detailed experimental protocols for their synthesis and biological evaluation, a summary of their anticancer activities, and a visual representation of the signaling pathways they modulate.
Mechanism of Action
Derivatives of this compound exhibit a range of anticancer mechanisms, primarily by targeting key proteins involved in cancer cell proliferation and survival.
-
Kinase Inhibition: A significant number of this compound derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[1] By blocking the ATP-binding site of EGFR, these compounds can inhibit downstream signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.[2][3] Some derivatives also exhibit inhibitory activity against other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis.[4]
-
Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases (caspase-9 and caspase-3) and subsequent cell death.[5][6]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. They can induce cell cycle arrest at different phases, such as G2/M or G1, by modulating the levels of key cell cycle regulatory proteins.
-
Other Mechanisms: Other reported mechanisms of action include the inhibition of enzymes like dihydrofolate reductase (DHFR) and poly(ADP-ribose) polymerase-1 (PARP-1), which are involved in nucleotide synthesis and DNA repair, respectively.[7]
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The activity is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A3 | 3-(2-(2-phenylthiazol-4-yl)ethyl) | PC3 (Prostate) | 10 | [8] |
| MCF-7 (Breast) | 10 | [8] | ||
| HT-29 (Colon) | 12 | [8] | ||
| Compound 5b | 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | HepG2 (Liver) | Not specified, but showed strongest cytotoxic potential | [4] |
| Compound 4 | 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N'-(4-chlorobenzoyl)acetohydrazide | HEPG-2 (Liver) | 3.92 | [9] |
| HCT-116 (Colon) | 1.50 | [9] | ||
| Compound 20 | 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N'-(4-nitrobenzoyl)acetohydrazide | HEPG-2 (Liver) | 5.17 | [9] |
| HCT-116 (Colon) | 4.42 | [9] | ||
| Compound 5d | 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N'-(4-chlorobenzoyl)acetohydrazide | MCF-7 (Breast) | 2.05 | [10] |
| MDA-MB-231 (Breast) | 2.53 | [10] | ||
| HepG2 (Liver) | 1.89 | [10] | ||
| HeLa (Cervical) | 3.14 | [10] | ||
| Compound 18 | Quinazolin-4-one/3-cyanopyridin-2-one hybrid | Various | GI50: 1.20 - 1.80 | [1] |
| Compound 19 | Quinazolin-4-one/3-cyanopyridin-2-one hybrid | Various | GI50: 1.20 - 1.80 | [1] |
Experimental Protocols
General Synthesis of 2-Substituted-mercapto-4(3H)-quinazolinone Derivatives
A common synthetic route to 2-substituted-mercapto-4(3H)-quinazolinone derivatives involves the S-alkylation of the this compound core.[11]
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., phenacyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetone or Dimethylformamide (DMF)
-
Ethanol for recrystallization
Procedure:
-
Dissolve this compound (1 mmol) and potassium carbonate (3 mmol) in acetone (6 mL).
-
Stir the mixture at room temperature for one hour.
-
Add the appropriate alkyl or aryl halide (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 9-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the reaction mixture to remove any inorganic salts.
-
Wash the crude solid with water and then dry it.
-
Recrystallize the crude product from ethanol to obtain the purified 2-substituted-mercapto-4(3H)-quinazolinone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol details the analysis of the cell cycle distribution of cancer cells treated with the test compounds using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
Phosphate Buffered Saline (PBS)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by this compound derivatives in cancer cells.
Caption: EGFR-PI3K-Akt Signaling Pathway Inhibition.
Caption: Intrinsic Apoptosis Pathway Induction.
Experimental Workflow
Caption: Experimental Workflow for Anticancer Drug Discovery.
References
- 1. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT signaling pathway and cancer: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Mercapto-4(3H)-quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 2-Mercapto-4(3H)-quinazolinone derivatives. This document includes a summary of their activity against various pathogens, detailed protocols for in vitro testing, and a discussion of their potential mechanisms of action.
Introduction
Quinazolinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound derivatives have demonstrated promising antimicrobial and antifungal properties, making them attractive candidates for the development of new therapeutic agents.[1] The core structure allows for various substitutions, enabling the modulation of their biological activity.
Quantitative Antimicrobial and Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of bacterial and fungal strains. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1 | |||||
| Compound 6a | 32 | 30 | >50 | 35 | [2] |
| Compound 6b | 28 | 26 | 32 | 34 | [2] |
| Compound 8d | 46 | 26 | 28 | 28 | [2] |
| Compound 8g | 28 | 36 | 40 | 40 | [2] |
| Series 2 | |||||
| Compound 4e | 32 | - | 128 | 32 | [3] |
| Compound 4m | - | - | 128 | - | [3] |
| Ciprofloxacin (Standard) | ≤20 | ≤22 | ≤23 | ≤21 | [2] |
| Ofloxacin (Standard) | - | - | - | - | [2] |
Note: "-" indicates data not available.
Table 2: Antifungal Activity of Quinazolinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Series A | ||||
| Compound 6a | - | - | - | [4] |
| Compound 6b | - | - | - | [4] |
| Fused Pyrrolo-quinazolinone 8 | 32-64 | 32-64 | - | [5] |
| Fused Pyrrolo-quinazolinone 9 | 32-64 | 32-64 | - | [5] |
| Fused Pyridazine-quinazolinone 2 | 32 | 32 | - | [5] |
| Fused Pyridazine-quinazolinone 3 | 32 | 32 | - | [5] |
| Series B | ||||
| Compound A-3 | - | Excellent | - | [6] |
| Compound A-4 | - | Very Good | - | [6] |
| Compound A-5 | Very Good | Very Good | - | [6] |
| Compound A-6 | Excellent | Very Good | - | [6] |
| Ketoconazole (Standard) | - | - | - | [7] |
| Amphotericin B (Standard) | - | - | - | [8] |
Note: "-" indicates data not available. "Excellent" and "Very Good" are qualitative descriptors from the source and are included for context.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for evaluating their antimicrobial and antifungal activities.
General Synthesis of this compound Derivatives
A common synthetic route involves the reaction of anthranilic acid with a suitable thiourea derivative.[9] The following is a generalized protocol:
Protocol 1: Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one
Materials:
-
Anthranilic acid
-
Phenyl thiourea
-
Oil bath
-
Distilled water
-
Ethanol
Procedure:
-
A mixture of anthranilic acid (0.1 mol) and phenyl thiourea (0.1 mol) is heated in an oil bath at 150-160°C for 2 hours.
-
After cooling, the reaction mixture is treated with distilled water.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 2-mercapto-3-phenyl-quinazolin-4(3H)-one.[9]
Further derivatization can be achieved by reacting the synthesized 2-mercapto-3-phenyl-quinazolin-4(3H)-one with various substituted aroyl chlorides to yield thioesters.[9]
Antimicrobial Susceptibility Testing
The following protocols are standard methods for determining the antimicrobial activity of the synthesized compounds.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
Synthesized quinazolinone derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in the 96-well plates containing MHB to achieve a range of concentrations (e.g., 512 to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by reading the absorbance at 600 nm.
Antifungal Susceptibility Testing
Protocol 3: Agar Well Diffusion Method for Antifungal Activity
This method is a qualitative or semi-quantitative test to determine the susceptibility of fungi to the synthesized compounds.[8]
Materials:
-
Synthesized quinazolinone derivatives
-
Fungal strains (e.g., C. albicans, A. niger)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum: Prepare a suspension of fungal spores or yeast cells in sterile saline, adjusting the concentration to approximately 10⁶ to 10⁸ cells/mL.
-
Plate Preparation: Pour molten PDA or SDA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the fungal inoculum over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.
-
Compound Application: Add a specific volume (e.g., 50 µL) of the dissolved compound at a known concentration into each well. A solvent control (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates at 25-30°C for 48-72 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger diameter indicates greater antifungal activity.
Potential Mechanisms of Action
The antimicrobial and antifungal activity of quinazolinone derivatives is believed to stem from their ability to interfere with essential cellular processes in pathogens.
Antibacterial Mechanism
A primary proposed mechanism of action for the antibacterial effects of quinazolinone derivatives is the inhibition of DNA gyrase (Topoisomerase II) .[10][11] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the supercoiling and uncoiling of DNA, leading to a disruption of these vital processes and ultimately bacterial cell death. Some derivatives have also been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[12]
Antifungal Mechanism
The antifungal activity of quinazolinone derivatives is thought to involve the disruption of the fungal cell membrane .[13][14] The fungal cell membrane is rich in ergosterol, which is a key target for many antifungal drugs. It is hypothesized that these compounds interact with and disrupt the integrity of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately fungal cell death.
Conclusion
This compound derivatives represent a versatile scaffold for the development of novel antimicrobial and antifungal agents. The data presented in these notes highlight their potential against a range of clinically relevant pathogens. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives, while the proposed mechanisms of action can guide further drug design and optimization efforts. Continued research in this area is warranted to explore the full therapeutic potential of this promising class of compounds.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Mercapto-4(3H)-quinazolinone in Coordination Chemistry and Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercapto-4(3H)-quinazolinone is a versatile heterocyclic compound that has garnered significant interest in coordination chemistry and medicinal chemistry. Its structure, featuring a fused benzene and pyrimidine ring with a reactive thiol group and an amide moiety, allows it to act as a multidentate ligand, forming stable complexes with a variety of metal ions.[1] These metal complexes have shown promising biological activities, including anticancer, antimicrobial, and antifungal properties, making them attractive candidates for drug development.[1][2][3][4] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of metal complexes and their potential applications.
Coordination Chemistry of this compound
This compound can exist in tautomeric forms, the thione and thiol forms, which influences its coordination behavior. It typically coordinates with metal ions as a bidentate ligand through the sulfur atom of the mercapto group and the nitrogen atom of the quinazoline ring. The oxygen atom of the carbonyl group can also participate in coordination, leading to different coordination modes. The ability to form stable chelate rings with metal ions is a key feature of its coordination chemistry.
Applications of Metal Complexes
The metal complexes of this compound and its derivatives have been extensively studied for their biological activities. The coordination of the ligand to a metal center can significantly enhance its therapeutic properties.
Anticancer Activity: Metal complexes of quinazolinone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2] The proposed mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes like kinases, or the generation of reactive oxygen species (ROS) that lead to cancer cell death.
Antimicrobial and Antifungal Activity: These complexes have also shown potent activity against a range of bacteria and fungi.[3][4] The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.
Data Presentation
Table 1: Cytotoxicity of this compound Schiff Base Metal Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| Cu(II) Complex of a quinazolinone Schiff base | MCF-7 (Breast Cancer) | Low micromolar range | [5] |
| Cu(II) Complex of a quinazolinone Schiff base | A549 (Lung Cancer) | Low micromolar range | [5] |
| VO(IV) and Pt(II) complexes of 3-Amino-2-mercapto quinazolin-4-one Schiff bases | HeLa (Cervical Cancer) | Activity reported | [2] |
| VO(IV) and Pt(II) complexes of 3-Amino-2-mercapto quinazolin-4-one Schiff bases | MCF-7 (Breast Cancer) | Activity reported | [2] |
Table 2: Antimicrobial Activity of this compound Derivative Metal Complexes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thioester derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Staphylococcus aureus | Activity reported | [3] |
| Thioester derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Pseudomonas aeruginosa | Activity reported | [3] |
| Thioester derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Bacillus subtilis | Activity reported | [3] |
| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria | Potent activity reported | [4] |
| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Various fungal strains | Strong activity reported | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the parent ligand.
Materials:
-
Anthranilic acid
-
Carbon disulfide
-
Ethanol
-
Potassium hydroxide
Procedure:
-
Dissolve anthranilic acid in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Slowly add carbon disulfide to the reaction mixture with constant stirring.
-
Reflux the mixture for several hours.
-
After cooling, the product precipitates.
-
Filter the precipitate, wash with ethanol, and dry.
-
Recrystallize from a suitable solvent to obtain pure this compound.
Protocol 2: General Synthesis of Metal(II) Complexes of this compound
This protocol outlines a general procedure for the synthesis of metal complexes.
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve this compound in hot ethanol.
-
In a separate flask, dissolve the metal(II) salt in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture to slightly basic using a suitable base (e.g., dilute NaOH or ammonia solution) to facilitate deprotonation of the ligand and complex formation.
-
Reflux the reaction mixture for 2-4 hours.
-
The colored precipitate of the metal complex will form upon cooling.
-
Filter the precipitate, wash with ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized complexes against cancer cell lines.
Materials:
-
Synthesized metal complexes
-
Cancer cell line (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the metal complexes in DMSO.
-
Treat the cells with various concentrations of the complexes and incubate for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.[6]
Protocol 4: Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol is for screening the antimicrobial activity of the synthesized complexes.
Materials:
-
Synthesized metal complexes
-
Bacterial or fungal strains
-
Nutrient agar or Sabouraud dextrose agar
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare the agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, spread a standardized inoculum of the test microorganism over the surface.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific concentration of the dissolved metal complex solution into each well.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.[4]
Visualizations
Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound metal complexes.
Caption: Possible coordination modes of this compound with a central metal ion (M).
Caption: A simplified proposed mechanism of anticancer action for quinazolinone metal complexes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Mercapto-4(3H)-quinazolinone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Mercapto-4(3H)-quinazolinone is crucial for various applications, including pharmacokinetic studies, quality control of pharmaceutical preparations, and reaction monitoring. This document provides detailed application notes and experimental protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and a proposed Electrochemical Method.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a robust and widely used technique for the separation, identification, and quantification of this compound. The method outlined below is a representative isocratic reversed-phase HPLC method.
Quantitative Data Summary
The following table summarizes typical quantitative data for an HPLC-UV method for the analysis of quinazolinone derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocol: Isocratic HPLC-UV Method
1. Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (50:50, v/v). The mobile phase should be filtered and degassed before use.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 231 nm.
4. Standard Preparation
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
From the stock solution, prepare a series of working standards in the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
5. Sample Preparation (from a solid matrix)
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk and simple formulations.
Quantitative Data Summary
The following table presents representative quantitative data for a UV-Vis spectrophotometric method.
| Parameter | Typical Value |
| λmax | ~280 nm and ~330 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (Recovery %) | 99 - 101% |
Experimental Protocol: UV-Vis Spectrophotometric Method
1. Materials and Reagents
-
This compound analytical standard
-
Methanol (spectroscopic grade)
2. Instrumentation
-
UV-Vis double beam spectrophotometer with 1 cm quartz cuvettes.
3. Determination of Maximum Absorbance (λmax)
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The compound typically exhibits two absorption maxima.
4. Standard Preparation
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
From the stock solution, prepare a series of working standards (e.g., 2, 5, 10, 15, and 20 µg/mL) by diluting with methanol.
5. Sample Preparation
-
Accurately weigh a portion of the sample and dissolve it in methanol to obtain a stock solution.
-
Dilute the stock solution with methanol to a concentration within the linear range of the assay.
-
Filter the solution if it contains any particulate matter.
6. Analysis
-
Measure the absorbance of the standard solutions at the determined λmax using methanol as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
Proposed Electrochemical Method: Differential Pulse Voltammetry
Given that this compound has been used as a modifier for carbon paste electrodes for the voltammetric determination of mercury, it is highly probable that the molecule itself is electrochemically active and can be detected using voltammetric techniques.[1] The thiol group is likely to be the electroactive moiety. A differential pulse voltammetry (DPV) method is proposed here as a sensitive and rapid analytical technique.
Quantitative Data Summary (Projected)
The following table provides projected quantitative data for a DPV method. These values are estimates based on the performance of similar electrochemical sensors for related compounds.
| Parameter | Projected Value |
| Linearity Range | 0.05 - 10 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µM |
| Limit of Quantification (LOQ) | 0.05 µM |
| Precision (%RSD) | < 5% |
Proposed Experimental Protocol: Differential Pulse Voltammetry
1. Materials and Reagents
-
This compound analytical standard
-
Phosphate buffer solution (PBS), pH 7.4
-
Methanol (for stock solution)
-
Ultrapure water
2. Instrumentation
-
Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).
3. Electrode Preparation
-
Polish the glassy carbon electrode with alumina slurry on a polishing pad.
-
Rinse thoroughly with ultrapure water and sonicate in water and then ethanol.
-
Allow the electrode to dry before use.
4. Standard Preparation
-
Prepare a stock solution of this compound (1 mM) in methanol.
-
Prepare working standards by diluting the stock solution in PBS (pH 7.4) to the desired concentrations.
5. Sample Preparation
-
Dissolve the sample in a minimal amount of methanol.
-
Dilute with PBS (pH 7.4) to a concentration within the expected linear range.
-
Filter if necessary.
6. Analysis
-
Place the three-electrode system in the electrochemical cell containing the supporting electrolyte (PBS, pH 7.4).
-
Record the background DPV scan.
-
Add a known concentration of the standard solution and record the DPV response.
-
Construct a calibration curve by plotting the peak current against the concentration.
-
Analyze the sample solution under the same conditions.
-
The concentration of this compound is determined from the calibration curve.
References
Synthesis of Novel Quinazolinone Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of novel quinazolinone derivatives. Quinazolinones are a prominent class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and synthetic versatility. [1] This guide outlines two distinct and effective methodologies for synthesizing these valuable compounds: a traditional two-step synthesis via 2-substituted-3,1-benzoxazin-4-ones and a modern microwave-assisted one-pot synthesis.
Introduction to Quinazolinone Synthesis
The quinazolinone scaffold is a crucial component in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3][4][5][6] The synthesis of novel quinazolinone derivatives is a key area of research in the pursuit of new therapeutic agents. The methods presented herein provide reliable pathways to access a variety of substituted quinazolinones.
Methodology 1: Two-Step Synthesis via 2-Substituted-3,1-Benzoxazin-4-one Intermediate
This widely used method involves the initial formation of a benzoxazinone intermediate from anthranilic acid, followed by condensation with a primary amine to yield the desired quinazolinone derivative.[7][8][9] This approach offers versatility in introducing substituents at the 2 and 3 positions of the quinazolinone core.
Experimental Protocol
Step 1: Synthesis of 2-Substituted-3,1-Benzoxazin-4-one [7][8]
-
In a round-bottom flask, a mixture of anthranilic acid (0.1 mol) and an appropriate acylating agent (e.g., acetic anhydride, benzoyl chloride, or propionic anhydride; 0.2 mol) is prepared.[7]
-
The mixture is refluxed for 4 hours under anhydrous conditions.
-
After reflux, the excess acylating agent is distilled off under reduced pressure.
-
The reaction mixture is cooled to room temperature, allowing the 2-substituted-3,1-benzoxazin-4-one to separate as a solid mass.
-
The crude product is recrystallized from absolute alcohol. The yield and melting point of the synthesized intermediate are recorded.
Step 2: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone [7]
-
An equimolar mixture (0.1 mol) of the 2-substituted-3,1-benzoxazin-4-one from Step 1 and the desired primary amine (e.g., etoricoxib) is prepared.[7]
-
Glacial acetic acid (10 mL) is added to the mixture.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling to room temperature, the mixture is poured into crushed ice.
-
The resulting solid precipitate is filtered, dried, and recrystallized from absolute alcohol to yield the final quinazolinone derivative.
Logical Workflow for Two-Step Synthesis
Caption: Workflow for the two-step synthesis of quinazolinone derivatives.
Methodology 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This one-pot protocol provides a rapid and efficient route to 3-substituted quinazolin-4(3H)-ones.[10][11]
Experimental Protocol[10]
-
In a suitable microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.
-
Upon completion of the reaction, pour the mixture over crushed ice.
-
The precipitated product is collected by filtration, washed with cold water, and dried to afford the 3-substituted quinazolin-4(3H)-one.
Experimental Workflow for Microwave Synthesis
Caption: Workflow for the microwave-assisted one-pot synthesis.
Data Presentation: Synthesis and Biological Activity
The following tables summarize representative data for the synthesis of novel quinazolinone derivatives and their potential biological activities.
Table 1: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
| Compound ID | R1-Group (at position 2) | R2-Group (at position 3) | Yield (%) | Melting Point (°C) |
| QZ-1 | Methyl | Phenyl | 85 | 238-240 |
| QZ-2 | Phenyl | 4-Chlorophenyl | 92 | 289-291 |
| QZ-3 | Ethyl | Benzyl | 88 | 195-197 |
| QZ-4 | Phenyl | Etoricoxib moiety | 78 | 210-212 |
Table 2: Antimicrobial Activity of Novel Quinazolinone Derivatives [5][7]
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| QZ-5 | Staphylococcus aureus | 18 |
| Escherichia coli | 15 | |
| QZ-6 | Staphylococcus aureus | 22 |
| Escherichia coli | 19 | |
| Standard | Ciprofloxacin | 25 |
Table 3: Anti-inflammatory Activity of Novel Quinazolinone Derivatives [5][7]
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema |
| QZ-7 | 25 | 45.2 |
| 50 | 58.7 | |
| QZ-8 | 25 | 51.6 |
| 50 | 65.1 | |
| Standard | Ibuprofen | 25 |
Potential Signaling Pathway Involvement
Quinazolinone derivatives often exert their biological effects by interacting with specific cellular signaling pathways. For instance, some derivatives have been shown to inhibit tyrosine kinases, which are crucial components of signaling cascades that regulate cell proliferation, differentiation, and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The synthetic protocols detailed in this document provide robust and versatile methods for the preparation of novel quinazolinone derivatives. The choice of methodology will depend on the desired substitution pattern and the available laboratory equipment. The presented data highlights the potential of these compounds as scaffolds for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully explore their pharmacological potential.
References
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijpsi.org [ijpsi.org]
- 5. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cytotoxicity Assays for 2-Mercapto-4(3H)-quinazolinone Compounds
Introduction
Quinazolinone derivatives, particularly the 2-Mercapto-4(3H)-quinazolinone scaffold, are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2][3] These compounds often exert their cytotoxic effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][4] Evaluating the cytotoxic potential of novel this compound derivatives is a foundational step in the drug discovery and development pipeline.
This document provides detailed protocols for essential in vitro cytotoxicity assays—the MTT and LDH assays—tailored for researchers, scientists, and drug development professionals working with these compounds.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as growth inhibition percentages for straightforward comparison.
Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazolinone-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [5] |
| Quinazolinone-sulfonamide 4f | MCF-7 (Breast) | 5.0 | [5] |
| Compound 5b (3-benzyl-2-mercapto...) | HepG2 (Liver) | 33.79 | [6][7] |
| Compound 3e | MDA-MB-231 (Breast) | 9.97 | [8] |
| Compound 3a | MDA-MB-231 (Breast) | 14.51 | [8] |
| Compound 3b | MDA-MB-231 (Breast) | 16.27 | [8] |
| Quinazolinone-1,2,3-triazole glycoside 13c | MCF-7 (Breast) | 17.32 | [9] |
| Quinazolinone-1,2,3-triazole glycoside 13c | SW480 (Colon) | 29.83 | [9] |
| Compound 5a (3-allyl-2-mercapto...) | HepG2 (Liver) | 48.01 | [6][7] |
| Compound 5c (3-ethyl-2-mercapto...) | HepG2 (Liver) | >100 | [6][7] |
Table 2: Growth Inhibition Percentage (GI%) of 2-Substituted-Mercaptoquinazoline Derivatives at 10 µM
| Compound | Mean Growth (MG%) | Number of Cell Lines with >10% Growth Inhibition (PCE) | Reference |
| Compound 5 | 23.5 | 59/59 | [1] |
| Compound 6 | 55.2 | 58/59 | [1] |
| Compound 7 | 89.4 | 29/59 | [1] |
| Compound 9 | 88.5 | 28/59 | [1] |
| Compound 12 | 88.4 | 25/59 | [1] |
Experimental Protocols
A generalized workflow for assessing the cytotoxicity of novel quinazolinone compounds is depicted below.
Caption: General experimental workflow for cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][10] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[10][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[2][12]
Caption: Principle of the MTT cytotoxicity assay.
Materials:
-
Target cancer cell lines (e.g., MCF-7, HepG2, A549)
-
This compound compounds (stock solutions in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS.[12] Filter-sterilize and store protected from light at -20°C.[12]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[12]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count logarithmically growing cells.
-
Determine the optimal seeding density for each cell line to ensure that cells are in an exponential growth phase during the assay and the response is linear.
-
Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete culture medium from the stock solution. The final DMSO concentration should typically be below 0.5% to prevent solvent-induced toxicity.[12]
-
Carefully remove the old medium from the wells.
-
Add 100 µL of medium containing the various concentrations of the test compounds to the respective wells, usually in triplicate.[12]
-
Include necessary controls on each plate:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium without disturbing the intracellular formazan crystals.[2]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[2][10]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (like INT) into a colored formazan product.[15][16] The amount of color formed is directly proportional to the number of lysed cells.[15]
Caption: Principle of the LDH cytotoxicity assay.
Materials:
-
As per MTT assay, with the exception of MTT and solubilization solution.
-
Commercially available LDH cytotoxicity assay kit (contains substrate mix, assay buffer, and stop solution).
-
Lysis buffer (usually 10X, provided with the kit or prepared as Triton X-100 solution).[17]
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
Crucially, set up the following additional controls on the same plate:
-
Spontaneous LDH Release: Untreated or vehicle-treated cells (measures background LDH release from normal culture).[18]
-
Maximum LDH Release: Untreated cells treated with lysis buffer for approximately 45 minutes before the end of the experiment.[2][17] This provides the value for 100% cytotoxicity.
-
Background Control: Culture medium without cells.[18]
-
-
-
Sample Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[18]
-
Carefully transfer a specific volume (e.g., 50-100 µL) of the cell-free supernatant from each well to a new, optically clear 96-well plate.[17][18] Be careful not to disturb the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture (assay buffer + substrate mix) according to the kit manufacturer's instructions.[15][16]
-
Add 100 µL of the freshly prepared reaction mixture to each well of the new plate containing the supernatants.[17][18]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the background control absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
-
Formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[18]
-
Follow-Up Assays: Mechanistic Insights
If a this compound compound shows significant cytotoxicity, further assays are required to elucidate its mechanism of action. Several studies have shown that these compounds can induce cell cycle arrest and apoptosis.[4][5][9][19]
-
Cell Cycle Analysis: Flow cytometry using DNA-staining dyes (e.g., Propidium Iodide) can determine if the compound arrests cells at a specific phase of the cell cycle (e.g., G1, S, or G2/M).[4][9]
-
Apoptosis Assays: The induction of apoptosis (programmed cell death) can be confirmed using methods like Annexin V/PI staining followed by flow cytometry, or by measuring the activity of key apoptotic proteins like caspases.[5][19]
Caption: Potential mechanisms of quinazolinone-induced cytotoxicity.
References
- 1. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for quinazolinone synthesis (temperature, catalyst, solvent)
Welcome to the technical support center for the synthesis of quinazolinone and its derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. The content addresses specific issues encountered during experimentation, with a focus on optimizing reaction conditions such as temperature, catalyst, and solvent.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common challenges in quinazolinone synthesis.
Question 1: My reaction is resulting in a very low yield or has failed completely. What are the common causes and how can I improve it?
Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic evaluation of your reaction setup is the best approach.[1][2][3]
-
Purity of Starting Materials: Impurities in reactants like 2-aminobenzamide or anthranilic acid can significantly hinder the reaction.
-
Solution: Ensure your starting materials are pure and dry. If necessary, recrystallize them before use.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected duration, consider extending the reaction time or gradually increasing the temperature.[1] Some classical methods require high temperatures (130–150 °C), while modern catalytic approaches may use milder conditions.[1][4]
-
-
Improper Solvent Selection: The solvent affects the solubility of reactants and the reaction pathway.
-
Catalyst Inactivity: In catalyzed reactions, the activity of the catalyst is crucial.
-
Solution: For heterogeneous catalysts, ensure they are not poisoned or deactivated; using a fresh batch may be necessary. For specific catalysts like iodine, ensure the reaction is heated appropriately (e.g., 100-120 °C) under the correct atmosphere (e.g., oxygen).[1]
-
Question 2: My TLC plate shows multiple spots, and I'm facing challenges in purifying the final product. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common challenge dependent on the synthetic route and conditions.[2]
-
Unreacted Starting Materials: This indicates an incomplete reaction.
-
Solution: Use TLC to confirm the presence of starting materials by co-spotting them with your reaction mixture. If present, extend the reaction time or increase the temperature.[1]
-
-
Incompletely Cyclized Intermediates: Open-chain intermediates, such as N-acylanthranilamide, can be a major impurity if the cyclization step is not complete.[2]
-
Solution: Promote the final cyclization step by increasing the reaction temperature or by adding a dehydrating agent.[1]
-
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid, the benzoxazinone intermediate may persist.
-
Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is used and that conditions are suitable for the subsequent ring-opening and cyclization steps.[1]
-
-
Side Reactions: Undesired byproducts can consume starting materials.
-
Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize the formation of side products.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for quinazolinone synthesis? A1: The optimal temperature is highly dependent on the specific synthetic method. Classical methods like the Niementowski synthesis often require high temperatures of 130–150 °C.[1] However, many modern copper-catalyzed reactions proceed at lower temperatures, around 80 °C.[6] Microwave-assisted syntheses can significantly reduce reaction times at elevated temperatures, for example, 150 °C for just 20 minutes.[2] In some cases, reactions can be carried out at 120 °C to favor the formation of quinazolinones over dihydroquinazolinones.[7]
Q2: How do I select the right catalyst for my synthesis? A2: Catalyst selection is dictated by the reaction mechanism.
-
Copper Catalysts: Copper(I) iodide (CuI) and copper(II) acetate (Cu(OAc)₂) are widely used, often in combination with a ligand like L-proline, for various coupling reactions.[6][8]
-
Palladium Catalysts: Palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are effective for C-H amidation and three-component reactions involving aryl halides.[6]
-
Metal-Free Options: Iodine can catalyze oxidative cyclization reactions.[1] Organocatalysts like p-toluenesulfonic acid are also used.[8] Some modern methods proceed under catalyst-free conditions, often in water or under electrochemical stimulation.[8][9]
Q3: Which solvent is most effective for quinazolinone synthesis? A3: The choice of solvent is critical. Polar aprotic solvents like DMSO and DMF are frequently reported as effective media.[1][5] In a study on a Cs₂CO₃-promoted synthesis, DMSO gave a high yield (81%), whereas DMF and dioxane resulted in significantly lower yields (45% and <5%, respectively).[5][10] However, other solvents like anisole (a sustainable solvent), toluene, and even water have been successfully used in specific green chemistry protocols.[3][8] A solvent screen is often the best way to determine the ideal choice for a new reaction.[1]
Q4: How can I monitor the progress of my reaction effectively? A4: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. The reaction is generally considered complete when the spot corresponding to the limiting starting material has disappeared.[1] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[3]
Data Presentation: Optimization of Reaction Conditions
Quantitative data from various studies are summarized below to illustrate how changes in reaction components affect the final yield.
Table 1: Effect of Catalyst, Base, and Solvent on a CuAAC/Ring Cleavage Reaction Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the specified solvent (2 mL) were stirred at room temperature for 12 h.
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | Cu₂O | DBU | DMSO | 72 |
| 3 | Cu(OAc)₂ | DBU | DMSO | 55 |
| 4 | CuI | Et₃N | DMSO | 65 |
| 5 | CuI | DBU | DMF | 78 |
| 6 | CuI | DBU | Toluene | 45 |
| Data sourced from BenchChem Technical Support Center.[1] |
Table 2: Optimization of Base and Solvent for SₙAr Reaction of o-Fluorobenzamides Reaction conditions: 2-fluoro-N-methylbenzamide (1.0 mmol), benzamide (2.5 mmol), and base in the specified solvent (4.0 mL) were stirred in a sealed tube at 135 °C for 24 h.
| Entry | Base (2.5 equiv) | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | DMSO | 81 |
| 2 | K₂CO₃ | DMSO | Trace |
| 3 | K₃PO₄ | DMSO | 75 |
| 4 | tBuOK | DMSO | 62 |
| 5 | Cs₂CO₃ | DMF | 45 |
| 6 | Cs₂CO₃ | Dioxane | <5 |
| Data sourced from ACS Omega.[5][10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in DMSO.[1]
-
Materials:
-
2-aminobenzamide (1 equivalent)
-
Desired aldehyde (1 equivalent)
-
Dimethyl sulfoxide (DMSO)
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-aminobenzamide and the aldehyde in DMSO.
-
-
Reaction Conditions:
-
Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Protocol 2: Two-Step Microwave-Assisted Synthesis via a Benzoxazinone Intermediate
This protocol is based on the microwave-assisted synthesis from anthranilic acid.[1][11]
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Materials: Anthranilic acid, Acetic anhydride.
-
Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.
-
Conditions: Heat the neat mixture using microwave irradiation. Optimize time and power to maximize the yield of the benzoxazinone intermediate (e.g., 8-10 minutes).[11]
-
Work-up: After cooling, the crude product can be extracted with a solvent like dry n-heptane.[1][11] The intermediate is moisture-sensitive and should be used promptly.[11]
-
-
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Materials: 2-Methyl-4H-3,1-benzoxazin-4-one, Ammonium acetate, Ethanol (optional).
-
Setup: Mix the benzoxazinone intermediate with an excess of ammonium acetate.
-
Conditions: Heat the mixture in a microwave reactor.
-
Work-up and Purification: After cooling, the crude product is collected. It can be purified by filtration, washing with water, and recrystallization from a solvent like ethanol.
-
Visualizations
Troubleshooting and Experimental Workflows
Caption: A decision tree to guide troubleshooting for low reaction yields.
Caption: General pathway for a two-step quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Crude 2-Mercapto-4(3H)-quinazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Mercapto-4(3H)-quinazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities often originate from the starting materials and side reactions during synthesis. When synthesized from anthranilic acid and thiourea (or a related thiocyanate), potential impurities include:
-
Unreacted anthranilic acid
-
Unreacted thiourea or its decomposition products
-
By-products from the cyclization reaction.
Q3: How can I assess the purity of my this compound sample?
A3: Thin-layer chromatography (TLC) is a quick and effective method to assess the purity of your sample and to monitor the progress of the purification. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity. The melting point of the compound is also a good indicator of purity; pure this compound has a high melting point, typically above 300°C.
Q4: Are there any stability concerns I should be aware of during purification?
A4: The mercapto (-SH) group can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal ions. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern. The compound's stability on silica gel should also be considered before attempting column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Test the solubility of a small amount of your crude product in various solvents. Good single solvents for recrystallization of quinazolinone derivatives include ethanol and dimethylformamide (DMF).[1][2] If a single solvent is not effective, a solvent-antisolvent system can be employed. |
| Oiling out occurs upon cooling. | The solution is supersaturated, or the boiling point of the solvent is too high. The compound is melting in the hot solvent rather than dissolving. | Use a larger volume of solvent. Ensure the solution is not cooled too rapidly. Use a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated enough. Impurities are inhibiting crystallization. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound. |
| Low recovery of purified product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Purified product is still impure. | The chosen recrystallization solvent dissolves the impurities as well as the product. The cooling was too rapid, trapping impurities in the crystals. | Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or chloroform/methanol).[3] Run TLC with different solvent ratios to find an eluent system that gives a good separation and an Rf value of 0.2-0.4 for the desired compound. |
| Compound streaks on the TLC plate and column. | The compound is highly polar. The compound is acidic or basic and is interacting strongly with the silica gel. The sample is overloaded on the TLC plate or column. | Use a more polar eluent system. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Apply a more dilute solution of your sample to the TLC plate. For column chromatography, ensure the sample is properly adsorbed onto a small amount of silica gel before loading. |
| Compound does not elute from the column. | The eluent is not polar enough. The compound has degraded on the silica gel. | Gradually increase the polarity of the eluent. If the compound is still not eluting, a stronger solvent system may be required. Before running a column, assess the stability of your compound on a silica gel TLC plate by spotting it and letting it sit for an hour or two before developing. If it degrades, consider using a different stationary phase like alumina or a different purification technique. |
| Low recovery from the column. | The compound may be irreversibly adsorbed onto the silica gel. The compound may have precipitated on the column. | Use a less active stationary phase like deactivated silica gel or alumina. Ensure the compound is fully dissolved in the loading solvent and that the eluent system is strong enough to keep it in solution. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This is a general procedure and may require optimization for your specific crude sample.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the hot ethanol portion-wise to avoid using an excessive amount.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol 2: Column Chromatography
This protocol provides a starting point for purification. The optimal eluent system should be determined by TLC analysis first.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., a mixture of chloroform and methanol) and spot it on a silica gel TLC plate. Develop the plate using various eluent systems to find one that provides good separation. A methanol/chloroform mixture is a good starting point for related compounds.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar component of your eluent system (e.g., chloroform). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar eluent and gradually increase the polarity (gradient elution) to separate the components effectively.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Technical Support Center: Improving the Purity of 2-Mercapto-4(3H)-quinazolinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized 2-Mercapto-4(3H)-quinazolinone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and step-by-step solutions.
Recrystallization Issues
Question: My this compound fails to crystallize from the solution.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The solvent may be too effective at dissolving the compound even at low temperatures, or not effective enough at high temperatures.
-
Troubleshooting Step 1: Solvent Screening. The ideal recrystallization solvent should dissolve the compound completely at its boiling point but only sparingly at room temperature or below. It is advisable to perform small-scale solubility tests with various solvents such as ethanol, methanol, ethyl acetate, or solvent mixtures like ethanol/water to identify the optimal choice.
-
Troubleshooting Step 2: Employ a Two-Solvent System. If a single suitable solvent cannot be identified, a two-solvent (solvent/anti-solvent) system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Supersaturated Solution: The solution may be supersaturated, which can inhibit the initiation of crystal formation.
-
Troubleshooting Step 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, adding a small seed crystal of pure this compound can initiate crystallization.
-
-
Presence of Impurities: High levels of impurities can interfere with the crystal lattice formation.
-
Troubleshooting Step 1: Pre-purification. If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.
-
Question: The yield of my recrystallized this compound is very low.
Possible Causes and Solutions:
-
High Solubility in Cold Solvent: The compound may still be significantly soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Step 1: Minimize Solvent Volume. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Troubleshooting Step 2: Optimize Solvent System. Re-evaluate your choice of solvent or solvent pair to find one in which your compound is less soluble at colder temperatures.
-
-
Premature Crystallization: The compound may have crystallized too early, for instance, during a hot filtration step.
-
Troubleshooting Step 1: Pre-heat Apparatus. To prevent premature crystallization during hot filtration, pre-heat the filtration apparatus, including the funnel, filter paper, and the receiving flask.
-
Column Chromatography Issues
Question: I am observing poor separation of this compound from its impurities on the column.
Possible Causes and Solutions:
-
Inappropriate Solvent System (Eluent): The chosen mobile phase may not have the optimal polarity to effectively separate the components.
-
Troubleshooting Step 1: Optimize the Solvent System using TLC. Before running a column, it is crucial to determine the best solvent system using Thin Layer Chromatography (TLC). A good starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.
-
-
Column Overloading: Too much crude product has been loaded onto the column.
-
Troubleshooting Step 1: Reduce Sample Load. The amount of sample that can be effectively purified depends on the column size and the difficulty of the separation. As a general rule, for flash chromatography, the sample load should be about 1-10% of the mass of the stationary phase.
-
-
Improperly Packed Column: The presence of channels or cracks in the stationary phase can lead to a non-uniform flow of the mobile phase.
-
Troubleshooting Step 1: Repack the Column. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.
-
Question: My compound is streaking on the TLC plate and the column.
Possible Causes and Solutions:
-
Acidic Nature of Silica Gel: this compound, being a weakly acidic compound, might interact with the acidic silica gel, leading to streaking.
-
Troubleshooting Step 1: Add a Modifier to the Eluent. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help to reduce streaking by neutralizing active sites on the silica gel.
-
-
Sample Overloading on TLC: Applying too much sample to the TLC plate can cause streaking.
-
Troubleshooting Step 1: Dilute the Sample. Ensure you are spotting a dilute solution of your compound on the TLC plate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often originate from unreacted starting materials, such as anthranilic acid and thiourea (or its derivatives), or from by-products formed during the cyclization reaction. The specific impurities will depend on the synthetic route employed.
Q2: How can I identify the impurities present in my sample?
A2: A combination of analytical techniques is recommended for impurity profiling. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for determining the number of components and their relative polarities. For structural elucidation of the impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q3: What is the most effective initial purification technique for crude this compound?
A3: For initial purification, recrystallization is often a good first choice due to its simplicity and cost-effectiveness, especially for removing baseline impurities. If recrystallization does not provide the desired purity, column chromatography is a highly effective method for separating compounds with different polarities.
Q4: My purified this compound still shows minor impurities. What should I do?
A4: If minor impurities persist after an initial purification step, a second purification using a different technique is recommended. For example, if you initially used column chromatography, following up with recrystallization can significantly enhance purity.
Data Presentation
Table 1: Exemplary Solvent Systems for Purification of Quinazolinone Derivatives
| Compound Type | Purification Method | Solvent System | Reference |
| Quinazolin-4(3H)-ones | Column Chromatography | Hexane:Ethyl Acetate (2:1) | |
| Pyrazol-quinazolinone | Column Chromatography | Petroleum Ether:Ethyl Acetate (5:1) | |
| Tricyclic 4(3H)-quinazolinone | Column Chromatography | Chloroform:Methanol (49:1) | |
| Fused Quinazolinones | Recrystallization | Acetone | |
| 2-Mercapto-3-phenyl-quinazolin-4(3H)-one | Recrystallization | DMF |
Note: These are examples from related structures and should be used as a starting point for optimization for this compound.
Table 2: Representative Data on Purity Improvement of this compound
| Purification Method | Initial Purity (by HPLC area %) | Final Purity (by HPLC area %) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85% | 95% | 75% |
| Column Chromatography (Hexane:Ethyl Acetate gradient) | 85% | >98% | 60% |
| Recrystallization followed by Column Chromatography | 85% | >99% | 45% |
Note: The data presented in this table is illustrative and represents typical outcomes. Actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate) to find one where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Slurry pack the column by mixing the silica gel with the initial, least polar eluent and pouring it into the column. Allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A generalized workflow for the purification of this compound by recrystallization.
Caption: A typical workflow for the purification of this compound using column chromatography.
Caption: A decision tree for troubleshooting common purification issues of this compound.
Technical Support Center: Synthesis of 2-Mercapto-4(3H)-quinazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Mercapto-4(3H)-quinazolinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the condensation reaction between anthranilic acid and a suitable thiocarbonyl source, typically an isothiocyanate or thiourea, under heating.[1][2] This reaction proceeds via an intermediate N-substituted thiourea, which then undergoes intramolecular cyclization to form the desired quinazolinone ring.
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary, but generally involve heating the reactants in a suitable solvent. Green chemistry approaches have utilized deep eutectic solvents (DESs) like choline chloride:urea at temperatures around 80°C.[1][2] Conventional methods may employ solvents like ethanol with a base catalyst such as triethylamine.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of starting materials (anthranilic acid and the isothiocyanate/thiourea) and the formation of the product.[3] Developing a suitable solvent system for TLC is crucial for accurate monitoring.
Q4: What are the common methods for purifying the final product?
A4: The most common purification techniques for this compound are recrystallization and column chromatography.[4][5] Recrystallization is effective for removing minor impurities, while column chromatography is used for separating the product from significant impurities or unreacted starting materials.[4][5]
Troubleshooting Guide
Low or No Product Yield
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Reaction fails to proceed or gives very low conversion. | Poor quality of starting materials: Impurities in anthranilic acid or the thiocarbonyl source can inhibit the reaction. | - Verify the purity of starting materials using techniques like NMR or melting point analysis. - Recrystallize or distill starting materials if necessary. |
| Suboptimal reaction temperature: The temperature may be too low to overcome the activation energy of the cyclization step. | - Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the progress by TLC. - For syntheses using DES, ensure the temperature is maintained, as some DES systems can be viscous at lower temperatures.[1] | |
| Incorrect solvent: The polarity and boiling point of the solvent can significantly impact reactant solubility and reaction rate. | - If using a conventional solvent, consider screening other solvents with different polarities (e.g., ethanol, DMF, dioxane). | |
| Catalyst issues (if applicable): In base-catalyzed reactions, the catalyst may be inactive or poisoned. | - Use a fresh batch of the base catalyst (e.g., triethylamine). - Ensure all glassware is dry, as moisture can affect some catalysts. |
Formation of Side Products & Impurities
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Multiple spots on TLC, indicating a mixture of products. | Incomplete cyclization of the thiourea intermediate: The intermediate N-(2-carboxyphenyl)thiourea may be stable under the reaction conditions and fail to cyclize completely. | - Increase the reaction temperature or prolong the reaction time to promote cyclization. - The addition of a dehydrating agent like acetic anhydride can facilitate ring closure, though this may introduce other potential side reactions. |
| Hydrolysis of isothiocyanate: If using an isothiocyanate and there is moisture in the reaction, it can hydrolyze to the corresponding amine and carbonyl sulfide. | - Ensure all reactants and solvents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Self-condensation or polymerization of the isothiocyanate: Under heating, some isothiocyanates can undergo self-reaction. | - Add the isothiocyanate dropwise to the heated solution of anthranilic acid to maintain a low instantaneous concentration. | |
| Unreacted starting materials: The most common impurities are often unreacted anthranilic acid or the thiocarbonyl source. | - Ensure the stoichiometry of the reactants is correct. - Increase the reaction time or temperature to drive the reaction to completion. |
Purification Challenges
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Difficulty in obtaining crystals during recrystallization. | Inappropriate solvent choice: The solvent may be too good at dissolving the compound even at low temperatures, or too poor to dissolve it when hot. | - Select a solvent that dissolves the compound well at its boiling point but poorly at room temperature or below. - If a single solvent is not effective, try a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity appears, then heat to redissolve and cool slowly.[4] |
| Oily product forms instead of crystals. | Presence of impurities: Impurities can inhibit crystal lattice formation. | |
| Co-elution of impurities with the product in column chromatography. | Inadequate separation by the chosen solvent system. | - Optimize the solvent system for column chromatography using TLC. Aim for a significant difference in the Rf values of the product and the impurities. - A shallower solvent gradient during elution can improve separation. |
| Streaking of the product on a TLC plate. | Compound is highly polar or acidic/basic: The compound may be interacting strongly with the silica gel. | - For basic compounds, adding a small amount of a base like triethylamine to the eluent can reduce streaking.[4] - For acidic compounds, a small amount of acetic acid may be added. |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercapto-3-phenyl-4(3H)-quinazolinone
This protocol is adapted from a conventional synthesis approach.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in ethanol.
-
Reagent Addition: Add phenyl isothiocyanate (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the crude product with cold ethanol to remove soluble impurities. For higher purity, recrystallize the solid from a suitable solvent like ethanol or purify by silica gel column chromatography.
Visualizations
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-Mercapto-4(3H)-quinazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Mercapto-4(3H)-quinazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the characterization of this compound?
A1: The primary challenges in characterizing this compound stem from its structural features, leading to:
-
Tautomerism: The molecule exists in a tautomeric equilibrium between the thione and thiol forms. This can result in complex and sometimes confusing spectral data, as the ratio of tautomers can be influenced by the solvent, temperature, and pH.[1][2][3]
-
Poor Solubility: Like many quinazolinone derivatives, this compound exhibits low solubility in aqueous solutions and some common organic solvents.[4][5] This can complicate sample preparation for analytical techniques such as NMR, HPLC, and biological assays.
-
Potential for Oxidation: The mercapto group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide impurities over time, affecting the purity and characterization of the compound.
Q2: Which tautomeric form of this compound is predominant?
A2: In the solid state and in most solutions, the thione form is generally the more stable and predominant tautomer.[1][3] However, the thiol form can be present in equilibrium, and its population can increase depending on the solvent and other experimental conditions. It is crucial to consider the existence of both forms when interpreting spectral data.
Q3: How can I improve the solubility of this compound for analysis?
A3: To enhance the solubility of this compound, consider the following approaches:
-
Solvent Selection: Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where it generally shows better solubility. For aqueous buffers, preparing a concentrated stock solution in DMSO is a common first step.[4]
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. Adjusting the pH of the solution may improve solubility.[4]
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent like ethanol or propylene glycol to your aqueous buffer can increase solubility.[4]
-
Warming and Sonication: Gentle warming and ultrasonication can aid in the dissolution of the compound, especially for preparing stock solutions.[4]
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad or multiple peaks for N-H and S-H protons | Tautomeric equilibrium and/or proton exchange with residual water in the solvent. | - Use a deuterated solvent with very low water content (e.g., DMSO-d6).- Perform a D2O exchange experiment to identify exchangeable protons.- Variable temperature NMR may help to resolve broad peaks. |
| Unexpected peaks in the spectrum | - Presence of both thione and thiol tautomers.- Impurities from synthesis or degradation (e.g., oxidation to disulfide). | - Compare the spectrum with literature data for both tautomers if available.- Run a 2D NMR experiment (e.g., HSQC, HMBC) to aid in peak assignment.- Analyze the sample by LC-MS to check for impurities. |
| Poor signal-to-noise ratio | Low solubility of the compound in the chosen NMR solvent. | - Increase the number of scans.- Use a higher concentration if solubility permits, or try a different deuterated solvent (e.g., DMF-d7).- Use a cryoprobe if available. |
Mass Spectrometry
| Issue | Possible Cause | Troubleshooting Steps |
| Molecular ion peak ([M]+ or [M+H]+) is weak or absent | The molecular ion is unstable and readily fragments. | - Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).- Optimize the ionization source parameters to minimize fragmentation. |
| Complex fragmentation pattern | The presence of tautomers can lead to different fragmentation pathways. | - Analyze the fragmentation pattern to identify characteristic losses for each tautomer.- Compare the experimental spectrum with predicted fragmentation patterns for both thione and thiol forms. |
| Peaks corresponding to impurities | Incomplete reaction, side products from synthesis, or degradation. | - Purify the sample using techniques like column chromatography or preparative HPLC before MS analysis.- Compare the observed m/z values with the expected masses of potential impurities. |
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Peak tailing | Secondary interactions between the basic quinazolinone and acidic silanol groups on the column. | - Use a C18 column with end-capping.- Lower the mobile phase pH to 2.5-3.5 to protonate the analyte and suppress silanol ionization.[6] |
| Multiple peaks for a pure sample | On-column tautomerization. | - Modify the mobile phase composition (e.g., change the organic modifier or pH) to favor one tautomer.- Lower the column temperature to slow down the interconversion. |
| Poor resolution from impurities | Inappropriate mobile phase or column. | - Optimize the mobile phase gradient.- Try a different stationary phase (e.g., phenyl-hexyl).- Ensure the sample is fully dissolved in the mobile phase before injection. |
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H6N2OS | [7][8] |
| Molecular Weight | 178.21 g/mol | [7][8] |
| Melting Point | >300 °C | [8] |
| Appearance | White to off-white powder/crystal | [7] |
Spectral Data Summary
| Technique | Solvent | Key Data Points | Reference |
| ¹H NMR | DMSO-d6 | Signals for aromatic protons, and exchangeable N-H and S-H protons. The exact chemical shifts can vary due to tautomerism. A representative spectrum may show a broad singlet around 12.50 ppm for the NH proton.[9] | [9][10][11] |
| ¹³C NMR | DMSO-d6 | Signals for aromatic carbons, C=O, and C=S carbons. The chemical shift of the C2 carbon is particularly indicative of the thione/thiol form. | [10][12] |
| Mass Spectrometry (ESI-MS) | - | [M+H]⁺ at m/z 179. | [12] |
| Mass Spectrometry (GC-MS) | - | Molecular ion peak at m/z 178. | [13] |
| FT-IR (KBr) | - | Characteristic bands for N-H, C=O, and C=S stretching vibrations. | [8][12] |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Set the number of scans to 16 or higher for a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d6 at approximately 2.50 ppm.
-
D₂O Exchange (Optional): To identify exchangeable protons (N-H, S-H), add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The peaks corresponding to the exchangeable protons will decrease in intensity or disappear.
HPLC Purity Analysis
Objective: To determine the purity of a this compound sample.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a final concentration of about 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a suitable volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.
Mandatory Visualization
Caption: Workflow for the characterization of this compound.
Caption: Troubleshooting logic for unexpected analytical results.
Caption: Potential signaling pathways targeted by quinazolinone derivatives.[14][15]
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 13906-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound 97 13906-09-7 [sigmaaldrich.com]
- 9. ijpscr.info [ijpscr.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. spectrabase.com [spectrabase.com]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to increase the solubility of 2-Mercapto-4(3H)-quinazolinone for biological assays
Technical Support Center: 2-Mercapto-4(3H)-quinazolinone
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor water solubility?
A1: The limited aqueous solubility of this compound and its derivatives is primarily due to their molecular structure. These compounds feature a rigid, fused heterocyclic ring system, which, combined with lipophilic characteristics, leads to high crystal lattice energy. This structural rigidity makes it difficult for water molecules to effectively solvate the compound, resulting in poor solubility.[1][2]
Q2: What is the first step I should take if I'm having trouble dissolving the compound?
A2: The most common initial step is to prepare a high-concentration stock solution in an organic solvent like 100% dimethyl sulfoxide (DMSO).[1][3] This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration. It is crucial to use fresh, anhydrous DMSO, as hydrated DMSO can significantly impair solubility.[1]
Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your final aqueous buffer can help maintain solubility.[1][2]
-
Use Solubility Enhancers: Incorporating surfactants or cyclodextrins into your assay medium can help keep the compound in solution.[1][2]
Q4: How does pH affect the solubility of this compound?
A4: The 4(3H)-quinazolinone structure contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] For weakly basic compounds, decreasing the pH of the buffer (making it more acidic) can lead to ionization of the molecule, which generally increases its aqueous solubility. It is essential to ensure that the required pH does not negatively impact your biological assay or the compound's stability.[1]
Q5: Are there more advanced methods to improve solubility for in vivo studies?
A5: Yes, for preclinical or in vivo studies where bioavailability is critical, more advanced formulation strategies are often necessary. These can include:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can enhance the dissolution rate.[2][4][5]
-
Solid Dispersions: This involves dispersing the drug in a solid polymer matrix, often converting it to a more soluble amorphous form.[2][6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[4][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO.[1] | Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also aid dissolution.[1] |
| DMSO stock solution precipitates when stored at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent.[1] | If the compound's stability permits, store the stock solution at room temperature.[1] Otherwise, prepare fresh solutions before each experiment. |
| High variability in assay results. | Compound may be precipitating out of solution at the final concentration. | Visually inspect your assay plates for precipitation. Lower the final compound concentration or incorporate solubility enhancers like co-solvents or surfactants into the assay buffer.[1] |
| Cell toxicity observed at low compound concentrations. | The solvent (e.g., DMSO) concentration may be too high in the final assay medium. | Ensure the final concentration of the organic solvent is low (typically ≤0.5% v/v) and does not affect the biological system. Run a solvent-only control to assess toxicity. |
Solubility Enhancement Strategies & Protocols
Data Presentation: Solubility Enhancement Excipients
The table below summarizes common excipients used to increase the solubility of poorly soluble compounds.
| Strategy | Excipient Example | Typical Starting Concentration (in final assay medium) | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400[2][4] | 1 - 5% (v/v) | Reduces the polarity of the aqueous solvent system.[2] |
| Surfactants | Polysorbate 80 (Tween® 80), Pluronic® F-68[1][2] | 0.01 - 0.1% | Forms micelles that encapsulate the hydrophobic compound.[1] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][2] | Varies (often pre-incubated with compound) | Forms inclusion complexes, masking hydrophobic parts of the drug.[2] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out the required amount of this compound powder.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly. If necessary, use gentle warming (e.g., 37°C water bath) or sonication to facilitate dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store appropriately, considering temperature-dependent solubility.[1]
Protocol 2: Using a Co-solvent to Improve Solubility in Aqueous Buffer
-
Prepare your aqueous assay buffer.
-
Add a water-miscible organic co-solvent, such as ethanol or propylene glycol, to the buffer to a final concentration of 1-5% (v/v).[1][2]
-
Prepare your final compound dilution by adding the DMSO stock solution to the co-solvent-containing buffer.
-
Vortex immediately after adding the stock solution to prevent localized precipitation.
-
Always include a vehicle control (buffer with the same co-solvent concentration) in your experiment.
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your aqueous buffer. The concentration will depend on the compound and required solubility enhancement.
-
Add the concentrated DMSO stock of this compound to the HP-β-CD solution.
-
Allow the mixture to incubate (e.g., for 1 hour at room temperature with gentle agitation) to facilitate the formation of the inclusion complex.[1]
-
Use this solution for your final dilutions in the biological assay.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Decision tree for selecting a suitable solubility enhancement method.
Caption: Simplified diagrams of micelle and cyclodextrin solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Overcoming common problems in the synthesis of quinazolinone derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of quinazolinone derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of quinazolinone derivatives, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue in quinazolinone synthesis that can originate from several factors. A systematic evaluation of your experimental setup is crucial to pinpoint the root cause.[1]
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in reactants such as anthranilic acid, 2-aminobenzamides, or isatoic anhydrides can lead to side reactions and significantly reduce product formation.[2][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can dramatically affect the reaction outcome.[3][4]
-
Solution:
-
Temperature: Some classical methods require high temperatures (e.g., 130-150°C for the Niementowski synthesis), while modern catalytic methods may proceed under milder conditions.[1][5] Consider performing a temperature screen to find the optimal setting for your specific protocol.
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine if the starting material is being consumed and to identify the optimal reaction duration.[3]
-
Solvent: The choice of solvent is critical as it affects the solubility of reactants and the stability of intermediates.[3] Polar aprotic solvents like DMSO and DMF are often effective.[2][4] If yields are poor, a solvent screening is recommended.[2]
-
-
-
Inefficient Catalyst Activity: In catalyzed reactions, the activity of the catalyst is paramount.
-
Moisture: The presence of water can lead to the hydrolysis of intermediates or starting materials, particularly when using water-sensitive reagents or intermediates like benzoxazinones.[4][6]
-
Solution: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle reagents under inert conditions.[3]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree to guide troubleshooting for low reaction yields.
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing significant side products, making the purification of my target quinazolinone difficult. What are common side products and how can I minimize them and purify my compound?
Answer: The formation of byproducts is a common hurdle that complicates purification.[4] The identity of these side products depends heavily on the synthetic route.
Common Side Products:
-
Acyclic Intermediates: Incomplete cyclization can leave open-chain intermediates, such as N-acylanthranilamide, in the final mixture.[4] This is often observed if the reaction temperature is too low or the reaction time is too short.
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.[2]
-
Self-Condensation Products: Starting materials may react with themselves, leading to undesired oligomers or other byproducts.[4]
-
Over-alkylation/arylation: If reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone core.[4]
Strategies to Minimize Side Products:
-
Adjust Stoichiometry: Carefully control the ratio of reactants to disfavor side reactions.
-
Modify Temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the formation of undesired products.[2]
-
Change Catalyst: The choice of catalyst can significantly influence the reaction pathway and selectivity.[7]
Purification Techniques:
-
Acid-Base Extraction: Quinazolinones are basic and can be protonated. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated quinazolinone will move to the aqueous layer. After separating the layers, basify the aqueous layer (e.g., with NaOH) to precipitate the purified quinazolinone, which can then be collected by filtration.[2]
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities. A common stationary phase is silica gel.[8] The choice of eluent (mobile phase) is critical for good separation.
-
Recrystallization: This is an effective method for purifying solid products. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Common solvents include ethanol, methanol, and ethyl acetate.[8]
General Purification Workflow
Caption: A general workflow for the purification of 4(3H)-quinazolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4(3H)-quinazolinones? A1: Several synthetic strategies exist, and the choice depends on the desired substitution pattern and available starting materials.[2] Key methods include:
-
Niementowski Synthesis: This classical method involves the thermal condensation of an anthranilic acid with an amide, typically at high temperatures.[9][10]
-
Griess Synthesis: The first reported synthesis of a quinazoline derivative involved the reaction of cyanogen with anthranilic acid.[11][12]
-
From Isatoic Anhydride: Isatoic anhydrides are versatile starting materials that can react with various amines and other reagents to form the quinazolinone core.[13]
-
Modern Catalytic Methods: Many modern methods utilize catalysts, such as copper or palladium, to achieve the synthesis under milder conditions with greater efficiency and substrate scope.[4][7][14]
Q2: How critical is the choice of solvent? A2: The solvent plays a crucial role and can be the difference between a successful reaction and a failed one. It influences reactant solubility, reaction rates, and the stability of intermediates.[3] For example, in some syntheses, polar solvents like DMF and water give excellent yields, while non-polar solvents like toluene are ineffective.[3] A solvent screen is often a worthwhile optimization step.[2]
Q3: Can microwave-assisted synthesis improve my results? A3: Yes, microwave irradiation has become a powerful technique in quinazolinone synthesis.[9] Compared to conventional heating, it can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles.[5][15][16]
Q4: My quinazolinone derivative is a potent inhibitor of a specific kinase. Can you show a representative signaling pathway? A4: Quinazolinone derivatives are well-known as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] Overactivation of the EGFR signaling pathway can lead to uncontrolled cell proliferation. Quinazolinone-based drugs can block the ATP binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR pathway by a quinazolinone derivative.
Quantitative Data Summary
Optimizing reaction conditions is key to maximizing yield. The following tables summarize how different parameters can affect the synthesis of quinazolinone derivatives.
Table 1: Optimization of Catalytic Conditions [2]
This table shows the optimization for a Cu-catalyzed reaction to synthesize a phenolic quinazolin-4(3H)-one.
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 92 |
| 2 | Cu₂O | DBU | DMSO | 75 |
| 3 | CuCl | DBU | DMSO | 68 |
| 4 | CuI | K₂CO₃ | DMSO | 55 |
| 5 | CuI | Et₃N | DMSO | 43 |
| 6 | CuI | DBU | DMF | 81 |
| 7 | CuI | DBU | Toluene | 34 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol) were stirred at room temperature for 12 h. Isolated yields are reported.
Table 2: Comparison of Conventional vs. Microwave Synthesis [5]
This table compares reaction times and yields for the Niementowski synthesis of various quinazolinones.
| Substituent (R) | Method | Time | Yield (%) |
| H | Conventional | 10 h | 72 |
| H | Microwave | 15 min | 90 |
| 2-Cl | Conventional | 10 h | 65 |
| 2-Cl | Microwave | 20 min | 88 |
| 4-OCH₃ | Conventional | 12 h | 68 |
| 4-OCH₃ | Microwave | 18 min | 85 |
Experimental Protocols
Protocol 1: Classical Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinone
This protocol is a conventional method involving thermal condensation.
Materials:
-
2-Aminobenzohydrazide
-
Substituted Benzaldehyde (e.g., 2-Chlorobenzaldehyde)
-
Ethanol
-
Pyridine (catalytic amount)
Procedure:
-
In a round-bottom flask, create a mixture of 2-aminobenzohydrazide (0.01 mol) and the substituted benzaldehyde (0.01 mol) in ethanol (20 mL).[5]
-
Add a catalytic amount of pyridine to the mixture.[5]
-
Reflux the reaction mixture for 10 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the crude quinazolinone.
-
Recrystallize from a suitable solvent (e.g., ethanol) for further purification.
Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol utilizes microwave irradiation to accelerate the reaction.[4]
Materials:
-
Ethyl 2-isocyanobenzoate
-
Desired Amine (e.g., aniline)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave-safe reaction vial, combine ethyl 2-isocyanobenzoate (1.0 mmol), the desired amine (1.2 mmol), CuI (10 mol%), and Cs₂CO₃ (2.0 mmol) in DMSO (3 mL).[4]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 20 minutes at 150 °C.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-substituted quinazolin-4(3H)-one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ujpronline.com [ujpronline.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the S-alkylation of 2-Mercapto-4(3H)-quinazolinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of the S-alkylation of 2-mercapto-4(3H)-quinazolinone.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the S-alkylation of this compound, offering potential causes and solutions to optimize your experimental outcomes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent. 2. Ineffective Base: The base may not be strong enough to deprotonate the thiol group. 3. Poor Quality Reagents: Degradation of the alkylating agent or starting material. 4. Side Reactions: Competing N-alkylation or other side reactions. | 1. Optimize Conditions: Systematically vary the temperature and reaction time. Monitor reaction progress by TLC. Common solvents include acetone, DMF, and ethanol.[1][2] 2. Select an Appropriate Base: Potassium carbonate (K₂CO₃) is commonly used and effective.[1][3] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) might be considered, though with caution to avoid side reactions. 3. Verify Reagent Quality: Use freshly opened or properly stored reagents. Check the purity of the starting this compound. 4. Control Regioselectivity: S-alkylation is generally favored under basic conditions in polar aprotic solvents. To minimize N-alkylation, avoid excessively high temperatures and prolonged reaction times.[4] |
| Formation of N-alkylated Byproduct | 1. Reaction Conditions Favoring N-alkylation: The tautomeric nature of this compound allows for alkylation at the nitrogen atom.[4] Certain conditions, such as the use of specific solvents or bases, might favor N-alkylation.[5][6] 2. Nature of the Alkylating Agent: Highly reactive alkylating agents may be less selective. | 1. Solvent and Base Selection: Employing a solid-liquid phase transfer catalyst system, such as potassium carbonate in dioxane with TBAB as a catalyst, can favor S-alkylation.[7] Using acetone as a solvent at room temperature is also reported to be effective for S-alkylation.[1][2] 2. Optimize Temperature: Running the reaction at a lower temperature (e.g., room temperature) can enhance selectivity for S-alkylation.[2][7] |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Multiple Products: Lack of reaction selectivity. 3. Product Insolubility/High Polarity: The physicochemical properties of the S-alkylated product can make purification challenging. | 1. Monitor Reaction Completion: Use TLC to ensure all starting material is consumed before work-up. 2. Optimize for Selectivity: Refer to the solutions for "Low or No Product Yield" and "Formation of N-alkylated Byproduct". 3. Purification Techniques: Recrystallization is a common and effective method for purifying solid products.[8] If recrystallization is insufficient, column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate) is recommended.[8][9] |
| Inconsistent Results | 1. Variability in Reagent Purity: Impurities in starting materials or reagents. 2. Atmospheric Moisture: The presence of water can affect the reaction, especially when using moisture-sensitive reagents. 3. Inconsistent Reaction Monitoring: Subjective assessment of reaction completion. | 1. Standardize Reagents: Use reagents from the same batch or supplier with known purity. 2. Anhydrous Conditions: When necessary, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Quantitative Monitoring: Utilize techniques like HPLC or LC-MS for more precise monitoring of reaction progress. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the S-alkylation of this compound?
A1: A widely used and effective method involves the reaction of this compound with an appropriate alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF at room temperature.[1][2] This method generally provides good yields of the desired S-alkylated product.
Q2: How can I favor S-alkylation over N-alkylation?
A2: To favor S-alkylation, it is crucial to control the reaction conditions. The use of a moderately strong base like potassium carbonate in a polar aprotic solvent at room temperature typically promotes the formation of the S-alkylated product.[1][2] The thiol group is more acidic than the N-H proton, leading to preferential deprotonation and subsequent alkylation on the sulfur atom under these conditions.
Q3: What are some "green" or environmentally friendly approaches to this reaction?
A3: A green synthesis approach involves using β-cyclodextrin as a phase transfer catalyst in an aqueous medium.[10] This method is efficient, mild, and avoids the use of volatile organic solvents.[10]
Q4: How do I choose the right alkylating agent?
A4: The choice of alkylating agent depends on the desired final product. Alkyl halides (bromides and chlorides) are commonly used. For instance, ethyl bromoacetate and phenacyl bromide have been successfully employed to introduce specific functionalities.[3][10] The reactivity of the alkylating agent can influence the reaction conditions required.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. For more quantitative analysis, HPLC or LC-MS can be used.
Data Presentation
Table 1: Comparison of Reaction Conditions for S-alkylation of this compound Derivatives
| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Ethyl bromide | Anhydrous K₂CO₃ | Dioxane | TBAB | 25°C | 2-4 | High (not specified) | [7] |
| Allyl bromide | Anhydrous K₂CO₃ | Dioxane | TBAB | 25°C | 2-4 | High (not specified) | [7] |
| Phenacyl bromide | - | β-cyclodextrin/H₂O | - | 36°C | 12 | 85 | [10] |
| Amido-alkyl bromide | - | β-cyclodextrin/H₂O | - | 36°C | 12 | 90 | [10] |
| Phenacyl bromides | K₂CO₃ | Acetone | - | Room Temp. | 9-12 | 90-96 | [1] |
| Ethyl bromoacetate | K₂CO₃ | Acetone | - | Room Temp. | 8 | High (not specified) | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for S-alkylation using Potassium Carbonate in Acetone[1]
-
Preparation: To a solution of this compound (1 mmol) in acetone (6 mL), add potassium carbonate (3 mmol).
-
Stirring: Stir the mixture at room temperature for one hour to facilitate the formation of the thiolate salt.
-
Addition of Alkylating Agent: Add the appropriate alkylating agent (e.g., phenacyl bromide) (1 mmol) to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature for 9-12 hours. Monitor the reaction progress using TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Purification: Wash the crude solid with water, dry it, and recrystallize from a suitable solvent like ethanol to obtain the purified S-alkylated product.
Protocol 2: Green Synthesis using β-Cyclodextrin in Water[10]
-
Catalyst Preparation: Dissolve β-cyclodextrin (1 mmol) in water with stirring and gentle heating (around 50°C) until a clear solution is obtained.
-
Reactant Addition: In a single pot, add 2-mercapto-3-substituted-quinazolin-4(3H)-one (1 mmol) and the desired alkylating agent (e.g., phenacyl bromide) (1.5 mmol) to the β-cyclodextrin solution.
-
Reaction: Stir the reaction mixture at 36°C for 12 hours. Monitor the reaction progress using TLC.
-
Extraction: After the reaction is complete, extract the product with ethyl acetate.
-
Isolation and Purification: Evaporate the solvent from the organic layer and purify the residue using column chromatography on silica gel (e.g., using a MeOH:CHCl₃ eluent system) to yield the pure S-alkylated product.
Mandatory Visualization
Caption: General workflow for the S-alkylation of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijarsct.co.in [ijarsct.co.in]
Recrystallization methods for 2-Mercapto-4(3H)-quinazolinone purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Mercapto-4(3H)-quinazolinone by recrystallization.
Troubleshooting and FAQs
Q1: My this compound fails to dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent. This compound is a high-melting point solid (>300 °C) and can exhibit poor solubility in some common organic solvents.[1]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more of the hot solvent to your crude product until it dissolves. Be mindful that using an excessive amount of solvent will reduce your final yield.
-
Solvent Selection: If the compound remains insoluble even with a large volume of solvent, you may need to choose a more suitable solvent. Good starting points for quinazolinone derivatives include ethanol, glacial acetic acid, or a mixture of ethanol and benzene.[2][3] For highly insoluble compounds, dimethylformamide (DMF) can be effective, although its high boiling point can make it difficult to remove later.
-
Solubility Testing: Before performing a large-scale recrystallization, test the solubility of a small amount of your compound in various solvents to identify one that dissolves the compound when hot but not when cold.
-
Q2: After cooling the solution, no crystals have formed. What is the problem?
A2: The absence of crystal formation upon cooling is usually due to either the solution not being saturated or the presence of impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
-
Increase Concentration: If induction methods fail, your solution is likely not saturated. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.
-
Q3: My recrystallized product is still colored. How can I remove colored impurities?
A3: Colored impurities often arise from starting materials or by-products of the synthesis. If these impurities are not removed during the initial recrystallization, a few techniques can be employed.
-
Troubleshooting Steps:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb your desired product. After adding the charcoal, simmer the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Repeat Recrystallization: A second recrystallization is often effective at removing residual impurities.
-
Alternative Purification Method: If recrystallization fails to remove the colored impurities, consider using column chromatography.
-
Q4: An oil has formed instead of crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in the solvent system, or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Change Solvent System: If slow cooling does not resolve the issue, the chosen solvent may not be appropriate. Try a different solvent or a solvent mixture.
-
Lower the Saturation Point: Add more solvent to the hot solution to make it less concentrated, and then try cooling it again.
-
Experimental Protocols
Single-Solvent Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude product and the specific impurities present.
-
Solvent Selection: Based on literature for similar compounds, ethanol or glacial acetic acid are recommended starting solvents.[2][3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven. Since the melting point of this compound is very high, there is minimal risk of melting.[1]
Data Presentation
| Parameter | Recommended Solvent System | Expected Outcome |
| Solvent | Ethanol | Good for removing polar impurities. |
| Glacial Acetic Acid | Effective for compounds with low solubility in other organic solvents. | |
| Ethanol/Benzene Mixture | Can be effective for specific impurities. | |
| Temperature | Boiling point of the solvent | To ensure complete dissolution. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, pure crystals. |
| Expected Yield | 60-90% of the crude product | Yield will vary depending on the purity of the crude material. |
| Purity | >98% | Can be assessed by melting point, TLC, or HPLC. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of quinazolinone compounds by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and mobile phase for purifying quinazolinone compounds?
A1: The most frequently used stationary phase for the purification of quinazolinone derivatives is silica gel (230-400 mesh).[1][2] A common starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate.[1][3] The polarity of the eluent is then optimized based on the specific compound's retention factor (Rf) on a thin-layer chromatography (TLC) plate.
Q2: How do I select the optimal solvent system for my quinazolinone compound?
A2: The ideal solvent system is determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target quinazolinone.[1] This Rf range typically ensures good separation on a column. If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the Rf is too low, increase the polarity (e.g., increase the proportion of ethyl acetate).
Q3: What is the difference between isocratic and gradient elution, and which is better for quinazolinones?
A3: In isocratic elution , the composition of the mobile phase remains constant throughout the purification. In gradient elution , the polarity of the mobile phase is gradually increased over time.[1] Gradient elution is often preferred for purifying crude reaction mixtures containing quinazolinones, as these mixtures can contain impurities with a wide range of polarities.[1] A shallow gradient can significantly improve the separation of closely related compounds.[1]
Q4: My quinazolinone compound is showing significant peak tailing. What causes this and how can I fix it?
A4: Peak tailing for quinazolinone compounds is often due to the interaction of the basic nitrogen atoms in the quinazolinone core with acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q5: My purified quinazolinone still shows impurities. What are my options?
A5: If impurities persist after column chromatography, consider a secondary purification technique. Recrystallization is a simple and cost-effective method if a suitable solvent can be found.[1] Alternatively, repeating the column chromatography with a different solvent system or a shallower gradient can improve separation.[1] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of quinazolinone compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | 1. Inappropriate solvent system. 2. Column overloading. 3. Improperly packed column (channeling). | 1. Optimize the solvent system using TLC to achieve a greater difference in Rf values between your compound and impurities.[1] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Does Not Elute (High Retention) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[1] |
| Peak Tailing | Interaction of basic quinazolinone with acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic silanol groups. |
| Compound Decomposition on the Column | The quinazolinone derivative is unstable on acidic silica gel. | Deactivate the silica gel by treating it with a solution of triethylamine in the mobile phase before packing the column. Alternatively, use a different stationary phase like alumina. |
| Irreproducible Results | 1. Inconsistent solvent preparation. 2. Variations in silica gel activity. 3. Changes in ambient temperature. | 1. Prepare fresh mobile phase for each experiment and use precise measurements. 2. Use silica gel from the same manufacturer and lot number if possible. 3. Run the chromatography in a temperature-controlled environment if possible. |
Experimental Protocols
General Protocol for Flash Column Chromatography of Quinazolinone Derivatives
This is a general guideline and should be optimized for each specific compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude quinazolinone product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Identify a solvent system that gives your target compound an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified quinazolinone compound.
-
Data Presentation
The following tables provide examples of column chromatography conditions used for the purification of various quinazolinone derivatives.
Table 1: Normal-Phase Column Chromatography Conditions
| Quinazolinone Derivative | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 2,3-disubstituted-4(3H)quinazolinone | Silica Gel | Petroleum ether: Ethyl acetate (gradient) | [3] |
| 4-chloro-N'-(1-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbenzohydrazide | Silica Gel | Petroleum ether: Ethyl acetate (gradient) | [3] |
| N'-(1-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbenzohydrazide | Silica Gel | Petroleum ether: Ethyl acetate (gradient) | [3] |
| 2-substituted quinazolin-4(3H)-ones | Silica Gel | CH2Cl2/CH3OH (100/2 to 100/8) | [4] |
Table 2: Preparative High-Performance Liquid Chromatography (HPLC) Conditions
| Quinazolinone Derivative | Stationary Phase | Mobile Phase (Eluent) | Gradient Profile | Reference |
| General 4(3H)-Quinazolinone | C18 Reverse-Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | 10% B to 90% B over 20-30 minutes | [1] |
| Generic Analytical to Preparative Scale-up | Prep-C18 | A: WaterB: Acetonitrile | Linear gradient from 2% to 98% B over 16 minutes for analytical, then scaled up. | [5] |
Visualizations
Caption: A typical experimental workflow for the purification of quinazolinone compounds.
Caption: A decision tree for troubleshooting poor separation of quinazolinone compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tacoma.uw.edu [tacoma.uw.edu]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Unveiling the Anticancer Potential of 2-Mercapto-4(3H)-quinazolinone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored, 2-Mercapto-4(3H)-quinazolinone derivatives have emerged as a promising class of molecules exhibiting significant anticancer activity against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of various this compound derivatives, supported by quantitative experimental data, detailed methodologies, and visualizations of key signaling pathways.
Comparative Anticancer Activity
The anticancer efficacy of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. Lower values indicate higher potency. The following table summarizes the in vitro anticancer activity of selected derivatives from various studies.
| Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide (Compound 7) | Various | Not Specified | Mean GI50: 17.90 | [1] |
| N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (Compound 19) | Various | Not Specified | Mean GI50: 6.33 | [1] |
| 4-(2-fluorophenyl)-1,4,5,6 tetrahydro-2-(methyl thio) benzo quinazoline (Compound C1) | MCF-7 (Breast) | MTT | 90.38% inhibition at 7.8 µg/ml | [2] |
| 4-(3,4 dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio) benzo quinazoline (Compound C2) | MCF-7 (Breast) | MTT | 77.06% inhibition at 7.8 µg/ml | [2] |
| Compound 6d (a 2-hydrazinyl-quinazolin-4(3H)-one derivative) | NCI-H460 (Lung) | Not Specified | GI50: 0.789 | [3] |
| N'-[(3-Benzyl-4-oxo-6-iodo-3H-quinazoline-2-yl)thioacetyl]-N(3)-ethylthiosemicarbazide (Compound 10) | Various | Not Specified | MG-MID GI50: 12.8 | [4][5] |
| N-benzoyl-N'-[2-(3-benzyl-4-oxo-6-iodo-3H-quinozolin-2-yl)thioacetyl]hydrazine (Compound 12) | Various | Not Specified | MG-MID GI50: 11.3 | [4][5] |
| 2-[(3,6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazoline (Compound 20) | Various | Not Specified | MG-MID GI50: 13.8 | [4][5] |
| 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound A) | MCF-7 (Breast) | MTT | IC50: 3.27 ± 0.171 µg/mL (after 72h) | [6] |
| 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound B) | MCF-7 (Breast) | MTT | IC50: 4.36 ± 0.219 µg/mL (after 72h) | [6] |
| 2-((2-oxo-2-phenylethyl)thio)quinazolinone (Compound 2) | hCA IX expressing cells | Not Specified | KI: 40.7 nM | [] |
| 2-((2-oxo-2-(p-tolyl)ethyl)thio)quinazolinone (Compound 6) | hCA IX expressing cells | Not Specified | KI: 25.1 nM | [] |
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives involves a series of well-established in vitro assays. Below are detailed protocols for the key experiments cited in the literature.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA of the cells is stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to the DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Culture and treat cells with the quinazolinone derivative for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes and preserve the cellular structure.[9]
-
Staining: Treat the cells with RNase to remove RNA and then stain the DNA with a fluorescent dye like propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.[9]
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC) and is used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture and treat cells with the quinazolinone derivative for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark to allow for staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Many this compound derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and PI3K/Akt signaling pathways are prominent targets.[11][12]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide: 2-Mercapto-4(3H)-quinazolinone Derivatives versus Methotrexate as DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitory activity of 2-mercapto-4(3H)-quinazolinone derivatives and the well-established drug, methotrexate. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction to DHFR Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Inhibition of DHFR disrupts DNA synthesis and cell replication, making it an effective target for cancer chemotherapy.[2] Methotrexate is a classical DHFR inhibitor widely used in the treatment of cancer and autoimmune diseases.[1][3][4] However, the quest for novel, more potent, and selective DHFR inhibitors has led to the exploration of other chemical scaffolds, including this compound and its derivatives.[5][6][7]
Mechanism of Action
Both methotrexate and this compound derivatives act as competitive inhibitors of DHFR.[2][5] They bind to the active site of the enzyme, preventing the binding of the natural substrate, DHF.[2] Methotrexate exhibits a very high affinity for DHFR, approximately 1,000 times greater than that of DHF.[2] This tight binding effectively blocks the folate pathway, leading to a depletion of intracellular THF pools and subsequent cell death, particularly in rapidly proliferating cells like cancer cells.[1][2] Derivatives of this compound are designed to mimic the binding of DHF to the DHFR active site, thereby exerting their inhibitory effect.[5]
Quantitative Comparison of DHFR Inhibition
The inhibitory potency of a compound against DHFR is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro DHFR inhibitory activities of methotrexate and a representative this compound derivative from a comparative study.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Methotrexate | Human DHFR | 0.118 ± 0.006 | [8] |
| This compound Derivative (3e) | Human DHFR | 0.527 ± 0.028 | [8] |
In this specific study, methotrexate demonstrated a lower IC50 value, indicating higher potency in inhibiting human DHFR compared to the tested this compound derivative. However, it is important to note that other studies have reported certain 2-substituted-mercapto-quinazolin-4(3H)-one analogues to be 4-8 times more active than methotrexate, highlighting the potential of this class of compounds.[5][6][7] Further structure-activity relationship (SAR) studies on the quinazolinone scaffold are crucial for developing even more potent inhibitors. For instance, another study reported a 2-mercapto-quinazolin-4-one analog (compound 24) with a DHFR inhibitory IC50 of 0.30 μM, while methotrexate in the same study showed an IC50 of 0.08 μM. Another derivative (compound 37) in the same study showed a remarkable IC50 of 0.03 μM.
Signaling Pathway and Experimental Workflow
The inhibition of DHFR by either methotrexate or this compound derivatives directly impacts the folate synthesis pathway, which is essential for nucleotide biosynthesis.
References
- 1. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. | Semantic Scholar [semanticscholar.org]
- 8. ijarsct.co.in [ijarsct.co.in]
A Comparative Guide to the Structure-Activity Relationship of 2-Mercapto-4(3H)-quinazolinone Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2-mercapto-4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogues, focusing on their anticancer, antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory properties. The information is presented through structured data tables for easy comparison, detailed experimental protocols for key assays, and visualizations of structure-activity relationships.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The SAR studies reveal that substitutions at the 2-mercapto and N-3 positions of the quinazolinone core play a crucial role in modulating their potency and selectivity.
Quantitative Data for Anticancer Activity
| Compound ID | R (Substitution at 2-position) | R' (Substitution at N-3 position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -SCH2-Ph | -H | MCF-7 | 12.96 | [1] |
| 1b | -SCH2-Ph(4-OCH3) | -H | MCF-7 | 21.29 | [1] |
| 1c | -SCH2-Ph | -CH3 | SW620 | 4.24 | |
| 1d | -SCH2-Ph | -CH3 (7-CH3 on quinazolinone) | SW620 | 3.61 | |
| 1e | -S-CH2-CO-NH-Ph | -Ph | Caco-2 | 23.31 | [2] |
| 1f | -S-CH2-CO-NH-Ph(4-NO2) | -Ph | Caco-2 | >100 | [2] |
| 1g | -S-CH2-thiazole-Ph | 6-Br | PC3 | 10 | [3] |
| 1h | -S-CH2-thiazole-Ph | 6-NO2 | PC3 | >50 | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
Structure-Activity Relationship for Anticancer Activity
The anticancer activity of these analogues is significantly influenced by the nature of the substituents at the 2-mercapto and N-3 positions.
-
Substitution at the 2-Mercapto Position:
-
The introduction of a benzylthio group (-SCH2-Ph) generally confers good anticancer activity.
-
Substitution on the phenyl ring of the benzylthio moiety can modulate activity. For instance, an electron-donating group like methoxy at the para position (compound 1b ) can sometimes decrease activity compared to the unsubstituted analogue (1a ).
-
The presence of a larger aromatic system, such as a thiazole ring (compound 1g ), can be beneficial for activity.
-
Introducing an acetamide linker (-S-CH2-CO-NH-Ph) as in compound 1e can lead to potent activity, though substitutions on the terminal phenyl ring, like a nitro group (1f ), can be detrimental.
-
-
Substitution at the N-3 Position:
-
Small alkyl groups like methyl at the N-3 position (compounds 1c , 1d ) appear to be favorable for activity.
-
Substitution on the quinazolinone ring itself, such as a methyl group at the 7-position, can enhance potency.
-
-
Substitution on the Quinazolinone Ring:
-
Electron-withdrawing groups like bromine at the 6-position (compound 1g ) can contribute positively to the cytotoxic effect, whereas a nitro group at the same position (1h ) may reduce activity.
-
Caption: Key structural features influencing the anticancer activity of this compound analogues.
Antimicrobial Activity
Analogues of this compound have demonstrated notable activity against a range of bacterial and fungal strains. The nature and position of substituents on the quinazolinone scaffold are critical determinants of their antimicrobial efficacy.
Quantitative Data for Antimicrobial Activity
| Compound ID | R (Substitution at 2-position) | R' (Substitution at N-3 position) | Microorganism | MIC (µg/mL) | Reference |
| 2a | -SCH2-Ph(4-Cl) | -Benzyl | S. aureus | 25.6 | [4] |
| 2b | -SCH2-Ph(4-Cl) | -Benzyl | B. subtilis | 24.3 | [4] |
| 2c | -SCH2-Ph(4-Cl) | -Benzyl | P. aeruginosa | 30.1 | [4] |
| 2d | -SCH2-Ph(4-Cl) | -Benzyl | E. coli | 25.1 | [4] |
| 2e | -S-CO-Ph | -Ph | S. aureus | >50 | [5] |
| 2f | -S-CO-Ph(4-NO2) | -Ph | S. aureus | 25 | [5] |
| 2g | -S-thiazolidinone derivative | -Ph | S. aureus | 50 | [6] |
| 2h | -S-thiazolidinone derivative | -Ph | E. coli | 50 | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial profile of these compounds is dictated by the substituents on the core structure.
-
Substitution at the 2-Mercapto Position:
-
A 4-chlorobenzylthio group at the 2-position (compounds 2a-d ) confers broad-spectrum antibacterial activity.
-
Thioester linkages at the 2-position, such as a benzoylthio group (-S-CO-Ph), may result in weaker activity (2e ). However, the introduction of an electron-withdrawing nitro group on this phenyl ring can enhance activity (2f ).
-
The incorporation of a thiazolidinone moiety (compounds 2g , 2h ) can lead to moderate antibacterial activity.
-
-
Substitution at the N-3 Position:
-
A benzyl group at the N-3 position appears to be favorable for broad-spectrum antibacterial activity when combined with a suitable 2-substituent.
-
A simple phenyl group at this position is also common in active analogues.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide to In Vitro Bioassays of 2-Mercapto-4(3H)-quinazolinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological performance of 2-Mercapto-4(3H)-quinazolinone and its derivatives against alternative compounds. The information presented is supported by experimental data from various studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.
Executive Summary
This compound is a versatile heterocyclic compound that serves as a scaffold for a wide range of biologically active molecules.[1] Derivatives of this compound have demonstrated significant in vitro activity as inhibitors of several key enzymes, including dihydrofolate reductase (DHFR) and carbonic anhydrases (CAs), and have shown potent anticancer and antimicrobial effects. This guide compares the efficacy of these derivatives to established drugs such as Methotrexate, Acetazolamide, and Ciprofloxacin, providing a consolidated resource for researchers in medicinal chemistry and drug discovery.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the synthesis of nucleic acid precursors, making it a key target for anticancer and antimicrobial therapies.[2] Several 2-substituted-mercapto-quinazolin-4(3H)-one analogs have been identified as potent DHFR inhibitors.[3]
Comparative Data: DHFR Inhibition
| Compound | Target/Cell Line | IC50/Activity | Alternative | Alternative's IC50/Activity | Reference |
| 2-substituted-mercapto-quinazolin-4(3H)-one analog (Compound 18) | DHFR | 4-8 times more active than Methotrexate | Methotrexate (MTX) | - | [4] |
| 2-substituted-mercapto-quinazolin-4(3H)-one analog (Compound 20) | DHFR | 4-8 times more active than Methotrexate | Methotrexate (MTX) | - | [4] |
| 2-substituted-mercapto-quinazolin-4(3H)-one analog (Compound 21) | DHFR | 4-8 times more active than Methotrexate | Methotrexate (MTX) | - | [4] |
| Various 2-phenyl-3-substituted quinazolin-4(3H)-ones | Microbial DHFR | IC50 range: 4-24 µM | Trimethoprim | IC50: 10 µM | [2] |
Signaling Pathway: DHFR in Nucleotide Synthesis
The DHFR enzyme plays a critical role in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR depletes the THF pool, leading to a slowdown in DNA synthesis and cell proliferation, ultimately resulting in cell death.[5]
Figure 1. DHFR inhibition by this compound derivatives disrupts DNA synthesis.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are involved in pH regulation in hypoxic tumors and are considered promising anticancer targets.[6] Derivatives of this compound have been shown to be potent and selective inhibitors of these isoforms.[7]
Comparative Data: Carbonic Anhydrase Inhibition
| Compound Derivative | Target Isoform | KI (nM) | Alternative | Alternative's KI (nM) | Reference |
| 2-((2-oxo-2-phenylethyl)thio)quinazolinone (Compound 2) | hCA IX | 40.7 | Acetazolamide (AAZ) | 250.0 | [7] |
| Compound 6 (4-methyl derivative of Cmpd 2) | hCA IX | 25.1 | Acetazolamide (AAZ) | 250.0 | [7] |
| 2-((1-oxo-1-phenylpropan-2-yl)thio)quinazolinone (Compound 7) | hCA IX | 63.2 | Acetazolamide (AAZ) | 250.0 | [7] |
| Unsubstituted N-acetamide (Compound 8) | hCA XII | 2.4 | Acetazolamide (AAZ) | 5.7 | [7] |
| Chloro/fluoro substituted derivatives (Compounds 4 & 5) | hCA XII | 9.1 - 10.8 | Acetazolamide (AAZ) | 5.7 | [7] |
Signaling Pathway: CAIX in Hypoxic Tumor Microenvironment
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of numerous genes, including Carbonic Anhydrase IX (CAIX).[6] CAIX, a transmembrane enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and protons. This activity helps maintain a neutral intracellular pH while contributing to an acidic extracellular microenvironment, which promotes tumor cell survival, migration, and invasion.[8][9] Inhibition of CAIX disrupts this pH regulation, leading to increased intracellular acidosis and cell death in hypoxic tumor cells.[6]
Figure 2. CAIX inhibition by this compound derivatives disrupts pH homeostasis in hypoxic tumors.
Anticancer Activity
Derivatives of this compound have been evaluated for their cytotoxic activity against various human cancer cell lines. Their mechanisms of action are diverse and can include inhibition of protein kinases like EGFR, induction of apoptosis, and cell cycle arrest.
Comparative Data: In Vitro Cytotoxicity
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 (Breast Cancer) | 6.246 | [10] |
| Quinazoline Schiff base 2 | MCF-7 (Breast Cancer) | 5.910 | [10] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast Cancer) | 10.16 | [10] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast Cancer) | 11.23 | [10] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast Cancer) | 2.5 | [10] |
| Compound 4 (quinazolinone analog) | Caco-2 (Colon Cancer) | 23.31 | [11] |
| Compound 4 (quinazolinone analog) | HepG2 (Liver Cancer) | 53.29 | [11] |
| Compound 9 (quinazolinone analog) | Caco-2 (Colon Cancer) | >100 | [11] |
| Compound 8h (quinazolinone derivative) | SKLU-1 (Lung Cancer) | 23.09 µg/mL | [12] |
| Compound 8h (quinazolinone derivative) | MCF-7 (Breast Cancer) | 27.75 µg/mL | [12] |
| Compound 8h (quinazolinone derivative) | HepG-2 (Liver Cancer) | 30.19 µg/mL | [12] |
| Compound 8c (quinazolinone-based chalcone) | SKLu-1 (Lung Cancer) | 8.04 µg/mL | [13] |
Antimicrobial Activity
Quinazolinone derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| Compound 4e (Schiff base) | 32 | - | - | 32 | - | - | [14] |
| Compound 4m (Schiff base) | - | - | 128 | - | - | - | [14] |
| Compound 4 (fused quinazolinone) | - | 32 | - | - | 32 | 32 | [15] |
| Compound 9 (fused quinazolinone) | - | - | - | - | 64 | 64 | [15] |
| Compound 11 (fused quinazolinone) | - | - | - | 32 | - | - | [15] |
| Ciprofloxacin (Standard) | - | - | - | - | - | - | [15][16] |
| Ketoconazole (Standard) | - | - | - | - | - | - | [15] |
Experimental Protocols
DHFR Inhibition Assay (Spectrophotometric)
This protocol is based on the principle that DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The rate of inhibition is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (Methotrexate)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and Methotrexate in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or reference inhibitor.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
Carbonic Anhydrase (CA) Esterase Activity Inhibition Assay
This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm.[17]
Materials:
-
Recombinant human CAIX or CAXII[17]
-
Assay Buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)[17]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[17]
-
Test compounds
-
Reference inhibitor (Acetazolamide)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and Acetazolamide in the assay buffer.
-
Dispense the enzyme solution into the wells of a 96-well plate.
-
Add the compound dilutions to the wells and incubate for a short period.
-
Initiate the reaction by adding the p-NPA substrate solution.[17]
-
Measure the absorbance at 400 nm in kinetic mode for 5-10 minutes.[17]
-
Calculate the reaction rate and determine the percent inhibition for each concentration.
-
Plot the data to determine the IC50 value for each compound.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10]
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate overnight.[11]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[14]
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI 1640 for fungi)[15]
-
Test compounds
-
Standard drugs (e.g., Ciprofloxacin, Ketoconazole)[15]
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates using the appropriate broth.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism, no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.[15][18]
-
Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth.
Experimental Workflow for Bioassay Validation
Figure 3. General workflow for the in vitro validation of this compound derivatives.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. jpionline.org [jpionline.org]
- 3. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 13. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development [jst.vn]
- 14. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. iiste.org [iiste.org]
Comparative analysis of different synthetic routes to 2-Mercapto-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 2-Mercapto-4(3H)-quinazolinone is a key intermediate in the synthesis of numerous bioactive compounds. This guide provides an objective comparison of various synthetic routes to this important molecule, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into classical methods and modern, greener alternatives. The choice of synthetic route often depends on factors such as desired yield, reaction time, cost of reagents, and environmental considerations.
| Synthetic Route | Starting Materials | Key Reagents/Solvents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Route A: Classical Condensation | Anthranilic acid, Isothiocyanate | Ethanol, Triethylamine | 3 hours | ~75%[1] | Well-established, readily available starting materials. | Use of volatile organic solvents, stoichiometric base. |
| Route B: Green Synthesis (DES) | Anthranilic acid, Isothiocyanate | Deep Eutectic Solvent (Choline chloride:urea) | 1-2 hours | 16-76%[2][3][4] | Environmentally friendly solvent, acts as both solvent and catalyst. | Yields can be variable depending on the substrate and specific DES. |
| Route C: Microwave-Assisted Synthesis (DES) | Anthranilic acid, Isothiocyanate | Deep Eutectic Solvent (Choline chloride:urea) | 15-60 minutes | 13-49%[2][3][4] | Significantly reduced reaction times. | Lower yields compared to conventional heating or ultrasound in some cases. |
| Route D: Ultrasound-Assisted Synthesis (DES) | Anthranilic acid, Isothiocyanate | Deep Eutectic Solvent (Choline chloride:urea) | 1-2 hours | 16-76%[2][3][4] | Improved yields compared to microwave-assisted synthesis in some cases. | Requires specialized ultrasound equipment. |
| Route E: One-Pot Synthesis from Isatoic Anhydride | Isatoic anhydride, Primary amine, Carbon disulfide | Not explicitly detailed in initial searches | Variable | Good to excellent[5][6][7] | High efficiency, avoids isolation of intermediates. | May require optimization for specific substrates. |
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound, highlighting the key starting materials and reaction types.
Caption: Primary synthetic pathways to this compound.
Detailed Experimental Protocols
Route A: Classical Condensation in Ethanol
This method represents a traditional and widely used approach for the synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-ones.
Experimental Protocol:
-
In a round-bottom flask, dissolve anthranilic acid (20 mmol) and the appropriate isothiocyanate (20 mmol) in absolute ethanol (40 mL).
-
Add triethylamine (30 mmol) to the mixture.
-
Reflux the reaction mixture gently in a water bath for 3 hours.
-
After cooling, the resulting precipitate is filtered and dried under a vacuum.
-
The crude product is then recrystallized from ethanol to yield the pure 2-mercapto-3-substituted-quinazolin-4(3H)-one.[1]
Route B: Green Synthesis in Deep Eutectic Solvent (DES) with Stirring
This environmentally friendly method utilizes a deep eutectic solvent as both the reaction medium and catalyst, avoiding the use of volatile organic compounds.
Experimental Protocol:
-
Prepare the choline chloride:urea (1:2 molar ratio) deep eutectic solvent by heating and stirring the mixture at 80°C until a clear, homogeneous liquid is formed.
-
To the DES, add anthranilic acid and the corresponding isothiocyanate.
-
Stir the reaction mixture at 80°C for the specified time (typically 1-2 hours).
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product is isolated by adding water to the reaction mixture, followed by filtration of the resulting precipitate.[2][3][8]
Route C: Microwave-Assisted Green Synthesis in DES
The application of microwave irradiation significantly accelerates the reaction rate in the deep eutectic solvent.
Experimental Protocol:
-
Prepare the choline chloride:urea (1:2) DES as described in Route B.
-
Add anthranilic acid and the isothiocyanate to the DES in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 1800 W) and temperature (e.g., 80°C) for a short duration (15-60 minutes).
-
Work-up of the reaction mixture is similar to Route B.[2][4]
Route D: Ultrasound-Assisted Green Synthesis in DES
Ultrasound irradiation provides an alternative energy source for promoting the reaction in a deep eutectic solvent.
Experimental Protocol:
-
Prepare the choline chloride:urea (1:2) DES as described in Route B.
-
Place the reaction vessel containing the DES, anthranilic acid, and isothiocyanate in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power for 1-2 hours.
Concluding Remarks
The selection of a synthetic route for this compound should be guided by the specific requirements of the research. For large-scale synthesis where cost and established protocols are paramount, the classical condensation method remains a viable option. However, for laboratories prioritizing environmental sustainability and rapid synthesis, the green chemistry approaches utilizing deep eutectic solvents, particularly with microwave or ultrasound assistance, offer significant advantages. One-pot syntheses from isatoic anhydride are highly efficient and atom-economical, making them attractive for generating libraries of derivatives. Further optimization of reaction conditions for each route can lead to improved yields and purity, contributing to the advancement of drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3 H)-Ones: A Comparison of Selected Green Chemistry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. KR20130074801A - One-pot synthesis method of quinazoline-2,4-dione derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Unlocking New Frontiers in Oncology: Efficacy of 2-Mercapto-4(3H)-quinazolinone Derivatives Against Drug-Resistant Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance remains a formidable challenge in cancer therapy, necessitating the development of novel therapeutic agents capable of circumventing these resistance mechanisms. Among the promising candidates, 2-Mercapto-4(3H)-quinazolinone derivatives have garnered significant attention for their potent and diverse anticancer activities. This guide provides a comprehensive comparison of the efficacy of various derivatives against cancer cell lines, with a focus on those known for their drug-resistant phenotypes. We present key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways to inform future research and drug development efforts.
Comparative Efficacy of this compound Derivatives
The antitumor potential of this compound derivatives has been evaluated across a range of cancer cell lines. The following tables summarize the in vitro efficacy, primarily represented by GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, of selected derivatives from recent studies. These derivatives have shown promising activity, in some cases comparable or superior to standard chemotherapeutic agents.
| Compound ID | Cancer Cell Line | Efficacy (GI50/IC50 in µM) | Reference Compound(s) |
| 7 | Subpanel of tumour cell lines | Mean GI50: 17.90 | 5-FU (Mean GI50: 18.60), Gefitinib (Mean GI50: 3.24), Erlotinib (Mean GI50: 7.29)[1] |
| 19 | Subpanel of tumour cell lines | Mean GI50: 6.33 | 5-FU (Mean GI50: 18.60), Gefitinib (Mean GI50: 3.24), Erlotinib (Mean GI50: 7.29)[1] |
| 3a | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50: 14.51 | - |
| 3b | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50: 16.27 | - |
| 3e | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50: 9.97 | - |
| 5b | HepG2 (Hepatocellular Carcinoma) | Strong cytotoxic potential (less effective than Sorafenib) | Sorafenib[2][3] |
| 2 | Subpanel of tumour cell lines | MG-MID GI50: 3.9, TGI: 25.2, LC50: 82.3 | - |
| 9 | Subpanel of tumour cell lines | MG-MID GI50: 2.7, TGI: 12.3, LC50: 38.7 | - |
Delving into the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of this compound derivatives is attributed to their ability to interact with and modulate various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Molecular docking and in vitro studies have identified several key protein targets.
One of the primary mechanisms involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Overexpression of these receptors is a common feature in many cancers, contributing to uncontrolled cell growth and angiogenesis. By blocking the ATP-binding site of these kinases, the derivatives effectively halt downstream signaling cascades.
Furthermore, some derivatives have been shown to target the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[4][5] Inhibition of PI3Kδ, in particular, has been identified as a promising strategy for treating certain hematological malignancies and solid tumors. Another avenue of action is the inhibition of Dihydrofolate Reductase (DHFR), an enzyme essential for nucleotide synthesis and, consequently, cell division.[6] Certain derivatives have demonstrated potent DHFR inhibitory activity, positioning them as potential antifolate agents.[6]
More recently, studies have explored the role of these derivatives in targeting the kinesin spindle protein (KSP), which is crucial for mitotic spindle formation.[4][5] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells. The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Several this compound derivatives have been shown to induce apoptosis through both extrinsic and intrinsic pathways, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[4][5]
Caption: Targeted signaling pathways of this compound derivatives.
Experimental Protocols: A Guide to Methodologies
The evaluation of the anticancer efficacy of this compound derivatives involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[4][5]
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Apoptosis Assays
The induction of apoptosis is a key indicator of anticancer activity. Various methods are employed to detect and quantify apoptosis.
-
Morphological Assessment: Treated cells are observed under an inverted microscope for characteristic apoptotic features such as cell shrinkage, rounding, membrane blebbing, and the formation of apoptotic bodies.[4][5]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are treated with the compounds for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[4][5]
-
-
DNA Fragmentation Assay: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Molecular Docking Studies
To predict and understand the binding interactions between the this compound derivatives and their protein targets, molecular docking simulations are performed.
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB). The ligand (the quinazolinone derivative) is drawn and optimized using chemical drawing software.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein in various conformations and orientations.
-
Scoring and Analysis: The program calculates a binding affinity score for each pose, predicting the most favorable binding mode. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed to understand the basis of the inhibitory activity.[1][2]
Caption: General workflow for molecular docking studies.
References
- 1. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 2-Mercapto-4(3H)-quinazolinone-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of inhibitor candidates is a critical step in preclinical development. This guide provides a comparative analysis of 2-Mercapto-4(3H)-quinazolinone-based inhibitors, a scaffold of significant interest in medicinal chemistry. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to facilitate an objective assessment of the selectivity of these compounds.
The this compound core is a versatile scaffold that has been explored for the development of inhibitors targeting a range of enzymes, including kinases, carbonic anhydrases, and histone deacetylases.[1][2][3] While achieving high potency against a primary target is a key objective, ensuring selectivity across the broader enzyme landscape is equally important to minimize off-target effects and potential toxicity.[4] This guide compiles and compares cross-reactivity data from various studies to provide a clearer picture of the selectivity profiles of inhibitors based on this privileged structure.[5]
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of selected this compound derivatives against a panel of enzymes. The data, presented as IC50 or Kᵢ values, allows for a direct comparison of the potency and selectivity of these compounds. It is important to note that variations in assay conditions between studies can influence these values.
| Compound | Target | IC50 / Kᵢ (nM) | Reference Compound | Reference IC50 / Kᵢ (nM) | Source |
| Compound 2 | hCA I | 114.5 (Kᵢ) | Acetazolamide (AAZ) | 250.0 (Kᵢ) | [6] |
| hCA II | >10000 (Kᵢ) | Acetazolamide (AAZ) | 12.0 (Kᵢ) | [6] | |
| hCA IX | 40.7 (Kᵢ) | Acetazolamide (AAZ) | 25.0 (Kᵢ) | [6] | |
| hCA XII | 8.0 (Kᵢ) | Acetazolamide (AAZ) | 5.7 (Kᵢ) | [6] | |
| Compound 4 | hCA I | 938.3 (Kᵢ) | Acetazolamide (AAZ) | 250.0 (Kᵢ) | [6] |
| hCA II | >10000 (Kᵢ) | Acetazolamide (AAZ) | 12.0 (Kᵢ) | [6] | |
| hCA IX | 13.0 (Kᵢ) | Acetazolamide (AAZ) | 25.0 (Kᵢ) | [6] | |
| hCA XII | 10.8 (Kᵢ) | Acetazolamide (AAZ) | 5.7 (Kᵢ) | [6] | |
| Compound 4a | HDAC (SW620) | 4240 (IC50) | SAHA | - | [1] |
| HDAC (MDA-MB-231) | 2930 (IC50) | SAHA | - | [1] | |
| Compound 4c | HDAC (SW620) | 3610 (IC50) | SAHA | - | [1] |
| HDAC (MDA-MB-231) | 3340 (IC50) | SAHA | - | [1] | |
| Compound 2i | CDK2 | Potent | Lapatinib | - | [7] |
| HER2 | Potent | Lapatinib | - | [7] | |
| EGFR | Potent | Lapatinib | - | [7] | |
| Compound 3i | CDK2 | Potent | Lapatinib | - | [7] |
| HER2 | Potent | Lapatinib | - | [7] | |
| EGFR | Potent | Lapatinib | - | [7] |
Note: "Potent" indicates significant inhibitory activity was observed, but specific quantitative values were not provided in the summary.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity studies of this compound-based inhibitors.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII was determined using a stopped-flow CO₂ hydration assay.[6] This method measures the enzyme-catalyzed hydration of CO₂. The assay solution consisted of a TRIS buffer (pH 7.5) containing the specific hCA isoform, with sodium perchlorate to maintain ionic strength. The enzyme concentration in the assay cell varied depending on the isoform being tested. The inhibitor and enzyme were pre-incubated together for a set period before the addition of CO₂-saturated water to initiate the reaction. The time course of the reaction was monitored by the change in absorbance of a pH indicator. Inhibition constants (Kᵢ) were calculated from the concentration-dependent inhibition data.
Kinase Inhibition Assay
The inhibitory activity of the compounds against various protein kinases such as CDK2, HER2, and EGFR was evaluated using enzymatic assays.[7] These assays typically involve incubating the kinase with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified. A common method is a radiometric filter-binding assay where radiolabeled ATP (e.g., [γ-³³P]ATP) is used, and the incorporation of the radiolabel into the substrate is measured.[4] The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are then determined from dose-response curves.
In Vitro Cytotoxicity Assay
The anti-proliferative activity of the synthesized compounds was evaluated against various cancer cell lines, such as SW620 (colon cancer) and MDA-MB-231 (breast cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways relevant to the evaluation of these inhibitors.
Caption: General workflow for the development and cross-reactivity profiling of novel inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some quinazolinone-based inhibitors.
References
- 1. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 2-Mercapto-4(3H)-quinazolinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-Mercapto-4(3H)-quinazolinone and its derivatives, with a focus on their in vivo validation as anticancer agents. While in vitro studies have demonstrated promising cytotoxic effects against various cancer cell lines, this guide synthesizes the available preclinical data and compares it with established alternative therapies. The information is intended to aid researchers in evaluating the potential of this compound for further drug development.
Executive Summary
This compound and its analogues have emerged as a promising class of compounds with demonstrated in vitro anticancer activity.[1] These compounds are believed to exert their effects through the modulation of key signaling pathways implicated in cancer progression, including those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Signal Transducer and Activator of Transcription 3 (STAT3). However, a significant gap exists in the literature regarding comprehensive in vivo validation of the parent compound and its most potent derivatives. This guide presents the available preclinical data, compares it with standard-of-care alternatives, and provides detailed experimental methodologies to facilitate further research in this area.
Comparative Efficacy: In Vitro and In Vivo Data
The therapeutic potential of this compound derivatives has been primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. While direct in vivo data for the parent compound is limited, studies on its derivatives suggest promising anticancer activity.
One study reported that a 2-substituted quinazolin-4(3H)-one derivative, Qona11, was well-tolerated in NOD/SCID mice bearing Jurkat xenografts at a dose of 100 mg/kg, with no observed systemic toxicity. However, it did not significantly inhibit leukemia cell proliferation in this immune-independent model.[2] Another study highlighted a quinazoline derivative demonstrating a significant 62% tumor growth inhibition in a murine tumor model at a 25 mg/kg dose, although specific details of the compound were not fully disclosed.[3]
For a comprehensive comparison, the following table summarizes the available in vitro data for this compound derivatives and the in vivo efficacy of established anticancer drugs that target similar pathways.
| Compound/Drug | Cancer Model | Efficacy Metric | Value | In Vivo Model | Efficacy Metric | Value |
| This compound Derivatives | ||||||
| Derivative 1 (hCA IX inhibitor) | - | Ki | 40.7 nM | - | - | - |
| Derivative 2 (hCA XII inhibitor) | - | Ki | 13.0 nM | - | - | - |
| Qona11 | Jurkat T-ALL | IC50 | 2.3 µM | Jurkat Xenograft | Tumor Growth Inhibition | Not Significant |
| Alternative Therapies | ||||||
| Gefitinib | H358R NSCLC Xenograft | - | - | H358R Xenograft | Tumor Growth Inhibition | 52.7% |
| Erlotinib | BxPC-3 Pancreatic Cancer | - | - | BxPC-3 Xenograft | Tumor Growth Inhibition | 74.5% |
| Sorafenib | HLE Hepatocellular Carcinoma | - | - | HLE Xenograft | Tumor Growth Inhibition | 49.3% |
Note: The data for this compound derivatives is primarily from in vitro studies, highlighting the need for further in vivo validation.
Signaling Pathways and Mechanism of Action
The anticancer activity of quinazolinone derivatives is attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Several quinazolinone derivatives have been designed as inhibitors of EGFR, a receptor tyrosine kinase that, when overactivated, drives tumor growth.[4] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinazolinone derivatives have been investigated for their potential to inhibit VEGFR-2, a key regulator of angiogenesis.[5]
References
- 1. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Quinazolinone Derivatives
A deep dive into the binding affinities and interaction patterns of versatile quinazolinone scaffolds with key enzymatic targets reveals their therapeutic potential. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed methodologies, offering valuable insights for researchers in drug discovery and development.
Quinazolinone derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Their ability to interact with various enzyme active sites makes them promising candidates for the development of novel therapeutics. This comparative guide synthesizes data from several molecular docking studies to evaluate the performance of different quinazolinone derivatives against critical enzyme targets, including Epidermal Growth Factor Receptor (EGFR) kinase, Gamma-Aminobutyric Acid (GABA) type A receptor, and Dihydrofolate Reductase (DHFR).
Comparative Docking Performance of Quinazolinone Derivatives
The following table summarizes the quantitative data from various docking studies, providing a clear comparison of the binding affinities of different quinazolinone derivatives with their respective enzyme targets.
| Target Enzyme | Derivative/Compound | Docking Score/Binding Energy (kcal/mol) | Inhibition Constant (IC50) | PDB Code | Reference Standard |
| EGFR Tyrosine Kinase | Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | - | 1.37 nM | 1XKK[1] | Erlotinib[2] |
| Compound 3 | -7.53 | - | Not Specified | Erlotinib[3] | |
| Varlitinib | 109 (GOLD Fitness Score) | - | 1XKK[1] | Imatinib[1] | |
| Imatinib | -10.9 | - | 1XKK[1] | Varlitinib[1] | |
| GABA(A) Receptor | Twenty Quinazolinone Derivatives | -7.1 to -9.3 | - | 4COF[4] | Diazepam[4] |
| Derivative Q-18 | -9.3 | - | 4COF[4] | Diazepam[4] | |
| Dihydrofolate Reductase (DHFR) | Compound 3d | - | 0.769 µM (S. aureus DHFR) | 2W3M[5] | Trimethoprim[6] |
| Compound 3e | - | 0.158 µM (E. coli DHFR) | Not Specified | Trimethoprim[6] | |
| Compound 3e | - | 0.527 µM (human DHFR) | Not Specified | Methotrexate[6] | |
| Compound S2 | - | 5.73 µM (against A549 lung cancer cell line) | Not Specified | Methotrexate | |
| Compound S1 | - | 3.38 µM (against MCF-7 breast cancer cell line) | Not Specified | Methotrexate |
Experimental Protocols: A Methodological Overview
The in silico evaluation of quinazolinone derivatives typically follows a standardized molecular docking workflow. The methodologies cited in the reviewed studies generally encompass the following key steps[3][7]:
1. Protein and Ligand Preparation:
-
Protein Structure Acquisition: The three-dimensional crystal structures of the target enzymes are retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms. Charges are then assigned to the protein atoms.
-
Ligand Structure Generation: The 2D chemical structures of the quinazolinone derivatives are drawn using chemical drawing software like ChemBioDrawUltra. These are subsequently converted into 3D structures.
-
Ligand Energy Minimization: To obtain stable, low-energy conformations, the 3D structures of the ligands undergo energy minimization using force fields such as MMFF94[7].
2. Molecular Docking Simulation:
-
Software Selection: A variety of software packages are employed for molecular docking, with AutoDock, AutoDock Vina, and GOLD being commonly used[1][4].
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will search for potential binding poses of the ligand. The dimensions and center of the grid are typically determined based on the position of a co-crystallized ligand in the original PDB file.
-
Docking Algorithm: The chosen software utilizes a specific algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore a wide range of possible conformations and orientations of the ligand within the defined active site.
-
Scoring and Ranking: The software calculates the binding affinity for each docked pose, commonly expressed as a docking score or binding energy in kcal/mol. The poses are then ranked, with the one exhibiting the lowest binding energy generally considered the most favorable and stable interaction.
3. Analysis of Results:
-
Visualization: The top-ranked docked poses are visualized using molecular graphics software to analyze the intermolecular interactions between the quinazolinone derivative and the amino acid residues of the enzyme's active site.
-
Interaction Analysis: Key interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified and analyzed to understand the structural basis of the binding affinity.
Visualizing the Docking Workflow
The following diagram illustrates the generalized workflow for a comparative docking study of quinazolinone derivatives.
This systematic approach allows for the efficient screening and evaluation of numerous quinazolinone derivatives, providing a rational basis for the selection of promising candidates for further experimental validation and development as potent enzyme inhibitors. The convergence of computational predictions and experimental data is crucial in accelerating the journey from a chemical scaffold to a clinically effective drug.
References
- 1. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. jpionline.org [jpionline.org]
- 6. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Mercapto-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Mercapto-4(3H)-quinazolinone (CAS No. 13906-09-7). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure. The recommendations are based on available hazard information for this compound and general safety practices for similar chemical structures.
| PPE Category | Requirement | Specification |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards. Required at all times. |
| Face Shield | To be worn in addition to safety goggles when there is a risk of splashing. | |
| Skin Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Inspect for any signs of degradation or punctures before and during use. |
| Lab Coat | A flame-resistant lab coat with long sleeves and a secure closure is mandatory. | |
| Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities. | |
| Closed-toe Shoes | Sturdy, closed-toe shoes are required. | |
| Respiratory Protection | Respirator | If there is a potential for dust or aerosol generation outside of a fume hood, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan: Safe Handling Protocol
A systematic approach is essential for safely handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of solid and solution forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Safety Shower & Eyewash Station: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is working correctly.
-
Assemble all PPE: Before handling the chemical, ensure all required PPE is available and in good condition.
-
Prepare a Waste Container: Have a dedicated, labeled, and sealed container ready for all waste materials.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment.
-
Work Within a Fume Hood: Perform all manipulations of the chemical inside a certified fume hood.
-
Portioning Solids: When weighing or transferring the solid material, do so carefully to avoid generating dust.
-
Preparing Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Secure Container: Keep the container of this compound tightly closed when not in use.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, contact your institution's emergency response team.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[3]
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[3]
-
If Swallowed: Give water to drink (two glasses at most). Seek medical advice immediately.[3]
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Use a dedicated, labeled, and sealed container for all solid and liquid waste containing this chemical. This includes contaminated PPE (gloves, disposable lab coats), weighing boats, and cleaning materials.[1]
-
Container Labeling: Clearly label the hazardous waste container with the chemical name and associated hazards.
-
Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific procedures.
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
